molecular formula C8H8F2O2 B1495040 2,4-Difluoro-5-methoxybenzyl alcohol CAS No. 1266114-65-1

2,4-Difluoro-5-methoxybenzyl alcohol

Cat. No.: B1495040
CAS No.: 1266114-65-1
M. Wt: 174.14 g/mol
InChI Key: AQUGODXLIFAUBD-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H8F2O2 and its molecular weight is 174.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-5-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-difluoro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUGODXLIFAUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275345
Record name Benzenemethanol, 2,4-difluoro-5-methoxy-
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Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266114-65-1
Record name Benzenemethanol, 2,4-difluoro-5-methoxy-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,4-difluoro-5-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2,4-Difluoro-5-methoxybenzyl alcohol" for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2,4-Difluoro-5-methoxybenzyl Alcohol in Medicinal Chemistry

Executive Summary: The "Privileged" Scaffold Modifier

2,4-Difluoro-5-methoxybenzyl alcohol (CAS: 1266114-65-1 ) is a specialized, high-value building block used in the optimization of small-molecule drugs. It is not merely a solvent or simple reagent; it is a pharmacophore-enabling fragment .

In modern drug discovery, this specific substitution pattern—two fluorine atoms at the 2,4-positions and a methoxy group at the 5-position—serves a dual purpose:

  • Metabolic Armor: The fluorine atoms block the most metabolically vulnerable positions (ortho/para to the benzylic carbon) from Cytochrome P450 oxidation.

  • Electronic & Steric Tuning: The 5-methoxy group acts as a specific hydrogen-bond acceptor and introduces a steric "anchor" that can lock the molecule into a bioactive conformation within a protein binding pocket.

This guide details its chemical profile, strategic utility in inhibitor design (specifically for PRC2/EED and MAGL targets), and a self-validating protocol for its synthesis and handling.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataRelevance in Drug Design
CAS Number 1266114-65-1 Unique identifier for sourcing and IP tracking.
Formula C₈H₈F₂O₂Compact scaffold (MW: 174.15 g/mol ).
Appearance White to off-white solidEasy to handle compared to liquid benzyl alcohols.
LogP (Calc) ~1.6 - 1.8Moderate lipophilicity; good for CNS penetration and oral bioavailability.
H-Bond Donors 1 (OH group)Critical for initial binding; often converted to ether/amine in final drugs.
H-Bond Acceptors 3 (2 F, 1 OMe)The 5-OMe provides a directional acceptor vector.
pKa (OH) ~14-15Typical primary alcohol; requires activation (e.g., mesylation) for substitution.

Strategic Utility in Medicinal Chemistry

The "Fluorine Effect" (2,4-Substitution)

The 2,4-difluoro motif is a classic strategy to block oxidative metabolism .

  • Mechanism: In a non-fluorinated benzyl ring, the para position (relative to the benzylic chain) is a hotspot for hydroxylation by CYP450 enzymes. Placing a fluorine atom at the 4-position sterically and electronically shuts down this pathway because the C-F bond is too strong (~116 kcal/mol) for the enzyme to cleave.

  • Electronic Deactivation: The fluorine atoms withdraw electron density from the ring (

    
    -induction), making the ring less prone to oxidation while slightly increasing the acidity of the benzylic protons.
    
The 5-Methoxy Anchor

While fluorine withdraws electrons, the methoxy group at position 5 donates electron density through resonance (+M effect), creating a unique "push-pull" electronic landscape.

  • Binding Affinity: In EED (Embryonic Ectoderm Development) inhibitors, this methoxy group often fills a specific hydrophobic pocket or engages in a water-mediated hydrogen bond with the protein backbone.

  • Conformational Lock: The steric bulk of the methoxy group restricts the rotation of the benzyl ring when bound to a scaffold, reducing the entropic penalty of binding.

Case Study Applications
  • PRC2/EED Inhibitors: This fragment is a key intermediate in the synthesis of allosteric inhibitors of Polycomb Repressive Complex 2 (PRC2), used in treating lymphomas (e.g., DLBCL). The benzyl group fits into the hydrophobic pocket of the EED subunit.

  • MAGL Inhibitors: Used in designing inhibitors for Monoacylglycerol Lipase, a target for pain and inflammation.

Self-Validating Experimental Protocol

Objective: Synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol via reduction of 2,4-difluoro-5-methoxybenzaldehyde. Rationale: Reduction of the aldehyde is milder, cleaner, and higher-yielding than reducing the acid or ester, minimizing defluorination side reactions.

Reagents:

  • Substrate: 2,4-Difluoro-5-methoxybenzaldehyde (CAS 177034-25-2).[1][2]

  • Reductant: Sodium Borohydride (NaBH₄).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2,4-difluoro-5-methoxybenzaldehyde in 30 mL of MeOH . Cool the solution to 0°C using an ice bath.

    • Checkpoint: The solution should be clear. If the aldehyde is not fully soluble, add small amounts of THF.

  • Addition: Slowly add 12.0 mmol (1.2 equiv) of NaBH₄ in small portions over 15 minutes.

    • Safety Note: Hydrogen gas evolution will occur. Ensure the reaction is vented.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour .

    • Validation (TLC): Spot the reaction mixture against the starting aldehyde (Mobile phase: 30% EtOAc/Hexanes). The aldehyde spot (higher R_f) should disappear, and a new, more polar alcohol spot (lower R_f) should appear.

  • Quench: Cool back to 0°C and carefully quench with 10 mL of saturated NH₄Cl solution . Stir for 10 minutes.

  • Workup: Remove the methanol under reduced pressure (rotary evaporator). Dilute the aqueous residue with 50 mL water and extract with Dichloromethane (DCM) (3 x 30 mL) .

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Usually, the crude product is >95% pure. If necessary, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Yield Expectation: 90-95%.

Visualizations

Diagram 1: Synthetic Workflow & Derivatization

This diagram illustrates the synthesis of the alcohol and its conversion into active "warheads" for drug coupling.

SynthesisWorkflow Aldehyde 2,4-Difluoro-5-methoxy benzaldehyde Alcohol 2,4-Difluoro-5-methoxy benzyl ALCOHOL (Target Scaffold) Aldehyde->Alcohol Reduction (0°C -> RT) NaBH4 Reagent: NaBH4 / MeOH NaBH4->Alcohol Mesylate Mesylate/Halide (Activated Electrophile) Alcohol->Mesylate MsCl / TEA Drug Final Drug Candidate (e.g., EED Inhibitor) Mesylate->Drug Nucleophilic Substitution

Caption: Synthetic pathway from commercial aldehyde precursor to final drug incorporation.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains why this specific pattern is selected for medicinal chemistry optimization.

SAR_Logic Core 2,4-Difluoro-5-methoxy Benzyl Core F2 2-Fluoro Position Core->F2 F4 4-Fluoro Position Core->F4 OMe 5-Methoxy Group Core->OMe Acid Modulates pKa & Lipophilicity F2->Acid Electronic Effect Metab Blocks CYP450 Oxidation (Metabolic Stability) F4->Metab Primary Effect Bind H-Bond Acceptor & Conformational Lock OMe->Bind Binding Affinity

Caption: Pharmacophore dissection showing the functional role of each substituent on the benzyl ring.

References

  • Preparation of Triazolopyridine Compounds . Google Patents. Patent WO2017221092A1. Describes the synthesis of 2,4-difluoro-5-methoxybenzaldehyde and its conversion to active inhibitors. Link

  • Design and Synthesis of MAGL Inhibitors . University of Pisa (UNIPI). Research detailing the use of 2,4-difluoro-5-methoxybenzoic acid as a precursor for benzoylpiperidine derivatives. Link

  • 2,4-Difluoro-5-methoxybenzyl alcohol (CAS 1266114-65-1) .[3] ChemSRC. Chemical property database entry verifying CAS and structure.[4] Link

  • Role of Fluorine in Medicinal Chemistry . ChemRxiv. Review on the strategic use of fluorinated motifs (difluoro-methoxy patterns) to enhance drug stability and potency. Link

Sources

Methodological & Application

Synthesis of "2,4-Difluoro-5-methoxybenzyl alcohol" from fluorinated precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2,4-Difluoro-5-methoxybenzyl Alcohol

Executive Summary & Strategic Analysis

The synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol represents a critical challenge in medicinal chemistry, particularly for the development of EED (Embryonic Ectoderm Development) inhibitors and polycomb repressive complex 2 (PRC2) modulators. The specific substitution pattern—a methoxy group at the 5-position flanked by fluorines at the 2 and 4 positions—creates a unique electronic and steric profile that is difficult to access via standard nucleophilic aromatic substitution (SNAr) due to competing regioselectivity.

The Core Challenge: Regiocontrol Direct SNAr on 2,4,5-trifluorobenzaldehyde with methoxide typically favors attack at the 4-position (para to the aldehyde) or the 2-position (ortho), yielding 2,5-difluoro-4-methoxybenzaldehyde or 4,5-difluoro-2-methoxybenzaldehyde, respectively. Accessing the 5-methoxy isomer (meta to the aldehyde) requires either an alternative electrophilic pathway or the reduction of a pre-functionalized acid/aldehyde precursor synthesized via directed ortho-metalation (DoM).

Recommended Pathway: This guide details the Reductive Synthesis from the commercially available or pre-synthesized precursors 2,4-Difluoro-5-methoxybenzaldehyde (CAS 177034-25-2) or 2,4-Difluoro-5-methoxybenzoic acid (CAS 1266114-05-9) . This approach ensures 100% regiochemical fidelity in the final alcohol product.

Chemical Pathway & Mechanism

The synthesis relies on the chemoselective reduction of the carbonyl moiety while preserving the sensitive aryl-fluorine and aryl-methoxy motifs.

Pathway A: Aldehyde Reduction (Preferred for Mild Conditions)

  • Reagents: Sodium Borohydride (NaBH4), Methanol/THF.

  • Mechanism: Nucleophilic addition of hydride to the carbonyl carbon, followed by protonation.

  • Advantage: Mild conditions, high yield, minimal defluorination byproducts.

Pathway B: Acid Reduction (Preferred for Cost-Efficiency)

  • Reagents: Borane-Tetrahydrofuran Complex (BH3·THF) or Lithium Aluminum Hydride (LiAlH4).

  • Mechanism: Activation of the carboxyl group followed by hydride transfer.

  • Advantage: Direct conversion from stable acid precursors.

Visualizing the Workflow (Graphviz)

SynthesisPath Precursor_Ald 2,4-Difluoro-5-methoxybenzaldehyde (CAS 177034-25-2) Reagent_A NaBH4 / MeOH (0°C to RT) Precursor_Ald->Reagent_A Pathway A Precursor_Acid 2,4-Difluoro-5-methoxybenzoic Acid (CAS 1266114-05-9) Reagent_B BH3·THF or LiAlH4 (Reflux) Precursor_Acid->Reagent_B Pathway B Intermediate Alkoxyborate Intermediate Reagent_A->Intermediate Reagent_B->Intermediate Target 2,4-Difluoro-5-methoxybenzyl Alcohol (CAS 946525-30-0) Intermediate->Target Acidic Quench (Workup)

Caption: Dual pathways for the synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol via hydride reduction.

Detailed Experimental Protocols

Protocol A: Reduction of 2,4-Difluoro-5-methoxybenzaldehyde

Best for small-to-medium scale synthesis where high purity is paramount.

Materials:

  • Precursor: 2,4-Difluoro-5-methoxybenzaldehyde (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.2 equiv)

  • Solvent: Anhydrous Methanol (MeOH) (10 mL per gram of precursor)

  • Quench: 1N HCl, Saturated NaHCO3, Brine.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Difluoro-5-methoxybenzaldehyde (e.g., 5.0 g, 29.0 mmol) in anhydrous Methanol (50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents runaway exotherms and minimizes side reactions with the fluorinated ring.

  • Addition: Add NaBH4 (1.32 g, 34.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes) or HPLC. The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench: Cool back to 0°C. Slowly add 1N HCl dropwise until pH ~5-6 to destroy excess hydride.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute the residue with Ethyl Acetate (EtOAc) and Water.

    • Separate layers. Wash the organic layer with Saturated NaHCO3 (to neutralize acid) and Brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Expected Yield: 90-95% Appearance: White crystalline solid or colorless oil.

Protocol B: Reduction of 2,4-Difluoro-5-methoxybenzoic Acid

Best for bulk synthesis when the acid precursor is more readily available.

Materials:

  • Precursor: 2,4-Difluoro-5-methoxybenzoic acid (1.0 equiv)

  • Reductant: Borane-THF complex (1.0 M solution) (3.0 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask under Nitrogen atmosphere.

  • Dissolution: Add 2,4-Difluoro-5-methoxybenzoic acid (e.g., 5.0 g, 26.6 mmol) and anhydrous THF (40 mL). Cool to 0°C.

  • Addition: Add BH3·THF (1.0 M, 80 mL, 80 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Note: The carboxylic acid protons will react first, evolving H2. The excess borane reduces the carboxylate.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4-6 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise to quench excess borane (vigorous bubbling).

  • Hydrolysis: Add 1N HCl (20 mL) and stir at room temperature for 1 hour to break the boron-oxygen complexes.

  • Extraction: Remove THF under vacuum. Extract the aqueous residue with EtOAc (3x).

  • Wash: Wash combined organics with 1N NaOH (to remove unreacted acid), water, and brine.

  • Drying: Dry over MgSO4 and concentrate.

Expected Yield: 85-92%

Quantitative Data Summary

ParameterProtocol A (Aldehyde + NaBH4)Protocol B (Acid + BH3)
Reaction Time 2-3 Hours6-8 Hours
Temperature 0°C to RTReflux
Yield >90%85-92%
Atom Economy HighModerate (Boron waste)
Purification Minimal (often pure after workup)Extraction/Wash required
Risk Profile Low (H2 evolution)Moderate (Pyrophoric Borane)

Quality Control & Validation

To ensure the integrity of the synthesized 2,4-Difluoro-5-methoxybenzyl alcohol , the following analytical parameters must be met:

  • 1H NMR (CDCl3, 500 MHz):

    • δ 7.15 (t, 1H, J = 9.5 Hz, H-3 or H-6 depending on numbering).

    • δ 6.90 (dd, 1H, J = 10.0, 6.5 Hz).

    • δ 4.65 (s, 2H, -CH 2OH).

    • δ 3.88 (s, 3H, -OCH 3).

    • Note: The coupling constants (J) will reflect the F-H coupling (ortho/meta/para).

  • 19F NMR:

    • Must show two distinct signals (approx -110 to -130 ppm range) with appropriate splitting patterns.

  • HPLC Purity: >98.0% (Area %).

References

  • Preparation of Triazolopyridine Compounds (EED Inhibitors). Google Patents. WO2017221092A1. (Describes the use of 2,4-difluoro-5-methoxybenzaldehyde as a key intermediate A3.2). Link

  • 2,4-Difluoro-5-methoxybenzoic acid (CAS 1266114-05-9). PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorobenzenes.Journal of Fluorine Chemistry. (General reference for SNAr regioselectivity challenges in trifluorobenzaldehydes).
  • 2,4,5-Trifluorobenzaldehyde (CAS 165047-24-5). Sigma-Aldrich Product Sheet. Link

Sources

Application Note: Process Development for the Recrystallization of 2,4-Difluoro-5-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization of "2,4-Difluoro-5-methoxybenzyl alcohol" Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Abstract & Strategic Overview

2,4-Difluoro-5-methoxybenzyl alcohol is a critical fluorinated building block, often employed in the synthesis of kinase inhibitors and antivirals where metabolic stability (via fluorine substitution) and H-bond acceptance (via methoxy) are required.

Purification of this intermediate presents specific physicochemical challenges:

  • "Oiling Out" Risk: The combination of a polar hydroxyl group and lipophilic fluorine atoms often results in a low melting point solid that forms a biphasic oil rather than crystals during cooling.

  • Impurity Profile: Common impurities include the over-reduced toluene derivative (2,4-difluoro-5-methoxytoluene) or the unreduced aldehyde/acid precursors.

  • Thermal Sensitivity: Benzyl alcohols can undergo self-condensation (ether formation) or oxidation under prolonged thermal stress or acidic conditions.

This guide provides a self-validating protocol designed to achieve >99% purity (HPLC) while mitigating the risk of oiling out.

Physicochemical Assessment & Solubility Profile

Note: Exact physicochemical constants depend on the specific polymorph and impurity profile. The values below represent the working range for this structural class.

PropertyValue / CharacteristicImplication for Recrystallization
Physical State Low-melting solid (Est.[1] MP: 45–65°C)High Risk: Crystallization temperature (

) must be carefully controlled to avoid liquid-liquid phase separation (oiling out).
Solubility (Polar) High (MeOH, EtOH, IPA, EtOAc)Good "good solvents" for dissolution.
Solubility (Non-polar) Low (Heptane, Hexane, Pentane)Excellent anti-solvents.
Solubility (Aromatic) Moderate to High (Toluene)Ideal Candidate: Toluene often suppresses oiling out better than aliphatic/alcohol mixtures for fluorinated aromatics.

Solvent System Selection Strategy

For this specific fluorinated benzyl alcohol, a Binary Solvent System is recommended over a single solvent to allow for precise supersaturation control.

Recommended System: Toluene / n-Heptane
  • Rationale: Toluene provides pi-pi interactions that solubilize the aromatic ring effectively at elevated temperatures (

    
    ). n-Heptane acts as a gradual anti-solvent.[2] This system is superior to Alcohol/Water systems for this substrate because water often exacerbates oiling out in low-melting fluorinated compounds.
    
Alternative System: Isopropyl Acetate (IPAc) / n-Heptane
  • Rationale: If Toluene is restricted (Class 2 solvent limits), IPAc is a greener alternative with similar selectivity for polar impurities.

Detailed Experimental Protocol

Phase 1: Pre-Crystallization Characterization (The "Go/No-Go" Step)

Before scaling up, perform this rapid check to define the metastable zone.

  • DSC Analysis: Determine the onset melting point (

    
    ).
    
  • Solubility Check: Dissolve 100 mg in 0.5 mL Toluene at

    
    . Solution must be clear. Add Heptane dropwise until turbidity persists. Record the ratio (typically 1:2 to 1:4).
    
Phase 2: The Recrystallization Workflow

Scale: 10.0 g Input (Adjustable) | Target Yield: 85-90%

Step 1: Dissolution[2][3]
  • Charge 10.0 g of crude 2,4-Difluoro-5-methoxybenzyl alcohol into a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Add 20 mL (2.0 vol) of Toluene .

  • Heat the mixture to 60–65°C . Caution: Do not exceed 75°C to prevent thermal degradation.

  • If solids remain, add Toluene in 1 mL increments until a clear, homogeneous solution is obtained. (Max volume: 3.5 vol).

Step 2: Hot Filtration (Particulate Removal)
  • While maintaining

    
    , filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove inorganic salts (e.g., NaF, reducing agent residues).
    
  • Wash the filter cake with 2 mL hot Toluene. Combine filtrates.

Step 3: Controlled Crystallization (Anti-Solvent Addition)
  • Return filtrate to the reactor and stabilize temperature at 55°C (approx.

    
     below boiling, but above 
    
    
    
    ).
  • Seeding: Add 0.5% w/w (50 mg) of pure seed crystals. Crucial: If no seed is available, scratch the glass wall or induce nucleation in a small aliquot first.

  • Stir at 55°C for 30 minutes to ensure seed survival (Ostwald ripening).

  • Anti-Solvent Dosing: Begin adding n-Heptane via addition funnel.

    • Rate: 0.5 mL/min.

    • Target Ratio: 1:3 (Toluene:Heptane).

    • Observation: If the solution turns milky/oily, STOP addition. Reheat slightly until clear, then cool more slowly.

Step 4: Cooling Profile
  • Cool the slurry from 55°C to 20°C over 4 hours (Linear ramp: ~9°C/hr).

  • Checkpoint: Verify crystal formation (needles/plates) vs. oil droplets under a microscope.

  • Cool further to 0–5°C and hold for 1 hour to maximize yield.

Step 5: Isolation and Drying
  • Filter the slurry using a Buchner funnel under vacuum.

  • Displacement Wash: Wash the cake with 20 mL of cold (0°C) Toluene/Heptane (1:4 mixture). Do not use pure Heptane immediately, as it may precipitate gummy impurities.

  • Drying: Dry in a vacuum oven at 35°C for 12 hours. Note: Benzyl alcohols can sublime; monitor weight loss carefully.

Process Visualization (Graphviz)

RecrystallizationWorkflow Start Crude Input (10g) Dissolution Dissolution Solvent: Toluene (2-3 vol) Temp: 60-65°C Start->Dissolution Check1 Check: Clear Solution? Dissolution->Check1 Check1->Dissolution No (Add Solvent) HotFilter Hot Filtration Remove insolubles Check1->HotFilter Yes Seeding Seeding Step Temp: 55°C Add 0.5% Seed HotFilter->Seeding AntiSolvent Anti-Solvent Addition n-Heptane (Slow Dosing) Seeding->AntiSolvent Cooling Controlled Cooling 55°C -> 0°C (4 hrs) AntiSolvent->Cooling Filtration Filtration & Wash Cold Toluene/Heptane (1:4) Cooling->Filtration Drying Vacuum Drying 35°C, <50 mbar Filtration->Drying

Caption: Figure 1. Optimized process flow for the purification of 2,4-Difluoro-5-methoxybenzyl alcohol, emphasizing the critical seeding step to prevent oiling out.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Oiling Out Temp too high during anti-solvent addition; Cooling too fast.Reheat to clear solution. Add 5% more Toluene. Seed at a slightly lower temperature. Slow down Heptane addition.
Low Yield Too much Toluene; Terminal temp too high.Concentrate mother liquor and recycle. Ensure terminal temp is <5°C.
Purity <98% Inclusion of mother liquor; Impurity co-crystallization.Improve wash step (ensure displacement of mother liquor). Recrystallize again using IPA/Water (alternative orthogonality).
Color Retention Oxidation products (quinones).Add activated carbon (Charcoal) during the Dissolution step (Step 1) and remove during Hot Filtration.

Analytical Validation

To certify the protocol, the final material must meet these specifications:

  • HPLC Purity: >99.0% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile (Gradient 10-90% B).

  • 1H-NMR: Confirm structure and absence of solvent residues (Toluene < 890 ppm, Heptane < 5000 ppm per ICH Q3C).

    • Key Signals: Benzylic CH2 (~4.6 ppm, d), Methoxy (~3.8 ppm, s), Aromatic protons (multiplets, distinct F-coupling).

  • Residual Water: <0.5% (Karl Fischer).

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[4] (Source for "oiling out" thermodynamics).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,4-Difluorobenzyl alcohol. Link (Used as a surrogate for safety and handling data).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] (Reference for benzyl alcohol stability).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4] (Theoretical basis for Toluene/Heptane interaction).

Sources

Application Note: Comprehensive Characterization of 2,4-Difluoro-5-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2,4-Difluoro-5-methoxybenzyl alcohol, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of each technique and its parameters. This guide ensures the unambiguous identification, purity assessment, and structural elucidation of this compound, adhering to rigorous scientific standards and principles of method validation.

Introduction: The Importance of Rigorous Characterization

2,4-Difluoro-5-methoxybenzyl alcohol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern can impart desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). Therefore, the unequivocal confirmation of its chemical structure and the precise determination of its purity are paramount to ensure the quality, safety, and efficacy of downstream products. This application note presents a multi-faceted analytical approach, employing a suite of orthogonal techniques to provide a comprehensive characterization profile. Each method is designed to be self-validating, with clear justifications for the chosen experimental conditions, grounded in established chemical principles and regulatory expectations.

Integrated Analytical Workflow

A robust characterization of 2,4-Difluoro-5-methoxybenzyl alcohol necessitates a multi-technique approach. The following workflow illustrates the logical progression of analysis, from initial identification to quantitative purity assessment.

Analytical_Workflow cluster_2 Final Characterization Report NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Report Comprehensive Data Analysis & Report Generation NMR->Report MS Mass Spectrometry (EI-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC RP-HPLC (Purity & Assay) HPLC->Report GC GC-FID (Residual Solvents) GC->Report Logical_Framework Start Start: Sample Received FTIR_Analysis FTIR Analysis: Functional Group Confirmation Start->FTIR_Analysis NMR_MS_Analysis NMR & MS Analysis: Structural Elucidation FTIR_Analysis->NMR_MS_Analysis Purity_Check HPLC Purity Check NMR_MS_Analysis->Purity_Check Assay HPLC Assay vs. Standard Purity_Check->Assay Residual_Solvent GC Analysis: Residual Solvents Assay->Residual_Solvent Pass_Fail Does it meet specifications? Residual_Solvent->Pass_Fail Final_Report Generate Certificate of Analysis Pass_Fail->Final_Report Yes Investigation Further Investigation Required Pass_Fail->Investigation No

Troubleshooting & Optimization

"2,4-Difluoro-5-methoxybenzyl alcohol" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Support Center for 2,4-Difluoro-5-methoxybenzyl alcohol (CAS 1266114-65-1) . It is designed to provide authoritative, actionable protocols for researchers handling this specific fluorinated intermediate.[1]

CAS: 1266114-65-1 | Formula: C₈H₈F₂O₂ | MW: 174.14 g/mol [1][2]

Welcome to the technical hub for 2,4-Difluoro-5-methoxybenzyl alcohol . This guide synthesizes field data and chemical first principles to ensure the integrity of your starting material.[1] Unlike generic benzyl alcohols, the specific electronic effects of the 2,4-difluoro and 5-methoxy substitutions require precise handling to prevent degradation during critical synthesis steps.[1]

Part 1: Storage & Handling Fundamentals

Q: What are the "Gold Standard" storage conditions for this compound?

A: To maximize shelf life and prevent the formation of oxidative impurities, adhere to the following "Triple-A" protocol:

ParameterRecommendationTechnical Rationale
Atmosphere Inert (Argon/Nitrogen) Benzyl alcohols are susceptible to auto-oxidation to benzaldehydes.[1] The electron-rich methoxy group can accelerate radical propagation steps, though the fluorines provide some deactivation.[1] Argon is preferred over Nitrogen due to its higher density, forming a better blanket.[1]
Ambient (Temp) Refrigerate (2–8°C) While often stable at room temperature for short periods, long-term storage requires refrigeration to kinetically inhibit oxidation and potential etherification reactions.[1]
Armor (Container) Amber Glass + Parafilm Protects from UV-induced radical formation.[1] Cap sealing with Parafilm is mandatory to prevent moisture ingress (hygroscopicity) and oxygen exchange.[1]
Q: My compound arrived at room temperature. Is it degraded?

A: Likely not. The compound is chemically stable for short durations (1–2 weeks) at ambient temperature during transit.[1]

  • Immediate Action: Upon receipt, perform a visual inspection. The compound should be a white to off-white solid (or clear viscous oil depending on purity/polymorph).[1]

  • Red Flag: A distinct yellow or orange tint indicates oxidation to 2,4-difluoro-5-methoxybenzaldehyde or formation of quinoid-like impurities.[1] If yellowing is observed, proceed to Part 3: Troubleshooting .

Part 2: Stability & Degradation Mechanisms

Understanding how this molecule fails is critical for preventing it.[1] The degradation is primarily driven by the benzylic position's susceptibility to oxidative attack.[1]

Degradation Pathway Analysis

The following diagram illustrates the primary degradation route you must monitor.

DegradationPathway Alcohol 2,4-Difluoro-5-methoxybenzyl Alcohol (Target Compound) Radical Benzylic Radical Intermediate Alcohol->Radical hv / O2 (Initiation) Aldehyde 2,4-Difluoro-5-methoxy- benzaldehyde (Major Impurity) Radical->Aldehyde Oxidation Acid 2,4-Difluoro-5-methoxy- benzoic Acid (Terminal Oxidation) Aldehyde->Acid Slow Auto-oxidation

Figure 1: The primary degradation vector is the oxidation of the benzylic alcohol to the corresponding aldehyde, driven by light and oxygen.[1]

Q: How do the Fluorine substituents affect stability?

A: The 2,4-difluoro substitution pattern provides a unique electronic environment:

  • Inductive Withdrawal (-I): The fluorine atoms strongly withdraw electron density from the ring.[1] This generally deactivates the ring toward electrophilic attack compared to a simple methoxybenzyl alcohol.[1]

  • Benzylic Reactivity: While the ring is electron-poor, the benzylic position remains reactive.[1] The 5-methoxy group (electron-donating) can stabilize radical intermediates at the benzylic position via resonance (to a lesser extent than ortho/para), making the compound still susceptible to air oxidation if left exposed.[1]

Part 3: Troubleshooting & QC Protocols

Q: The compound has turned yellow. Can I still use it?

A: Do not use directly. Yellowing confirms the presence of the aldehyde impurity (conjugated system).[1]

  • The Fix: Purify via silica gel flash chromatography.[1]

    • Solvent System: Hexanes:Ethyl Acetate (Start 90:10 → Gradient to 70:30).[1] The aldehyde is less polar and will elute significantly earlier than the alcohol.[1]

    • Validation: Check TLC. The aldehyde will show strong UV activity and a higher R_f value.[1]

Q: I see an extra peak in my HPLC/NMR. What is it?

Use this diagnostic table to identify the impurity:

Observation (Method)Suspected ImpurityRoot Cause
NMR: Singlet at ~10.0–10.2 ppmAldehyde Air oxidation due to poor sealing.[1]
NMR: Broad singlet at ~11.0+ ppmBenzoic Acid Advanced oxidation (old sample).[1]
HPLC: Peak at RRT ~1.2–1.3Aldehyde Less polar than alcohol.[1]
NMR: Extra OMe singletsDimer (Ether) Acid-catalyzed etherification (rare, requires acid trace).[1]
Q: Solubility Guide
  • Soluble: DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.[1]

  • Insoluble: Water (The lipophilic fluorine and methoxy groups drastically reduce water solubility compared to benzyl alcohol).[1]

  • Protocol Tip: For biological assays, dissolve in DMSO to create a stock solution (e.g., 100 mM), then dilute into aqueous buffer.[1] Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1]

Part 4: Emergency & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

  • Handling: Always use in a fume hood. The fluorinated nature increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.[1]

Spill Response Workflow

SpillResponse Start Spill Detected PPE 1. Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Contain 2. Containment Cover with absorbent pads PPE->Contain Clean 3. Cleanup Wipe with DCM or Acetone Contain->Clean Waste 4. Disposal Solid/Organic Waste Bin Clean->Waste

Figure 2: Standard Operating Procedure for minor laboratory spills.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Benzyl Alcohol Derivatives. (General stability data inferred from structural analogs).[1][2] Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2,4-Difluoro-5-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Technical Guide & Troubleshooting Subject: Degradation profiles, storage protocols, and analytical artifacts in solution state. Applicable Compound: 2,4-Difluoro-5-methoxybenzyl alcohol (DFMBA) Target Audience: Medicinal Chemists, Analytical Scientists, Process Development.

Technical Overview: The "Push-Pull" Instability

To successfully handle 2,4-Difluoro-5-methoxybenzyl alcohol , you must understand its electronic environment. This molecule features a unique "push-pull" system:

  • The "Push": The methoxy group (-OMe) at position 5 is an electron-donating group (EDG).

  • The "Pull": The fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups (EWG).

The Consequence: While typical 4-methoxybenzyl alcohols are prone to acid-catalyzed polymerization (due to stable carbocations), the presence of two fluorine atoms in DFMBA destabilizes the carbocation, making oxidation the primary degradation pathway over polymerization. However, the electron-deficient ring renders the benzylic protons more acidic, accelerating auto-oxidation in basic or polar aprotic solvents (like DMSO).

Troubleshooting Guide (FAQ Format)

Issue 1: "My purity dropped after storing the sample in DMSO overnight."

Diagnosis: DMSO-Mediated Auto-Oxidation. Dimethyl sulfoxide (DMSO) is not an inert solvent for benzyl alcohols, especially electron-deficient ones. In the presence of air or trace acids, DMSO can act as an oxidant (similar to a Pfitzner-Moffatt oxidation), converting the alcohol to 2,4-difluoro-5-methoxybenzaldehyde .

The Mechanism:

  • Trace acid protonates DMSO.

  • The alcohol attacks the sulfur.

  • Base (or solvent) abstracts the acidic benzylic proton.

  • Breakdown releases dimethyl sulfide (DMS) and the aldehyde.

Corrective Protocol:

  • Immediate Action: Check 1H NMR for a singlet around 10.0–10.2 ppm (Aldehyde CHO).

  • Prevention:

    • Store stock solutions in anhydrous Acetonitrile (MeCN) or Methanol (MeOH) at -20°C.

    • If DMSO is required for biological assays, prepare fresh immediately before use.

    • Degas DMSO with Argon/Nitrogen to remove dissolved oxygen.

Issue 2: "I see 'Ghost Peaks' in my GC-MS, but the NMR looks clean."

Diagnosis: Thermal Degradation in the Injector Port. Benzyl alcohols are thermally labile. The high temperature of a GC injector (250°C+) can cause:

  • Disproportionation: Forming the aldehyde and toluene derivatives.

  • Etherification: Two molecules condensing to form the dibenzyl ether.

Corrective Protocol:

  • Validation: Run the sample via Reverse Phase HPLC (UV detection) . If the impurity peaks disappear, they were thermal artifacts of the GC method.

  • Derivatization: If you must use GC, derivatize the alcohol first (e.g., TMS-silylation using BSTFA) to protect the hydroxyl group and increase thermal stability.

Issue 3: "The solution turned yellow/brown in Chloroform (CDCl3)."

Diagnosis: Acid-Catalyzed Etherification. Chloroform naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl) over time, especially if not stabilized with ethanol or if stored in light. Even though the fluorines deactivate the ring, the -OMe group can still facilitate slow acid-catalyzed condensation.

Corrective Protocol:

  • Solvent Prep: Pass CDCl3 through a small plug of Basic Alumina or K2CO3 immediately before dissolving the sample to neutralize acid traces.

  • Alternative: Use Acetone-d6 or DMSO-d6 (for short-term NMR only).

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways based on solution conditions.

DFMBA_Degradation Start 2,4-Difluoro-5-methoxybenzyl alcohol (DFMBA) Oxidation Pathway A: Oxidation (Dominant in DMSO/Air) Start->Oxidation O2 / Light / DMSO AcidCat Pathway B: Acid Catalysis (Dominant in aged CDCl3) Start->AcidCat H+ (Trace HCl) Thermal Pathway C: Thermal Stress (GC Injector Artifacts) Start->Thermal >200°C Aldehyde 2,4-Difluoro-5-methoxybenzaldehyde (Impurity A) Oxidation->Aldehyde -2H Acid Benzoic Acid Derivative (Impurity B) Aldehyde->Acid [O] Ether Dibenzyl Ether Dimer (Impurity C) AcidCat->Ether Condensation (-H2O) Artifacts Dehydration/Disproportionation Products Thermal->Artifacts

Figure 1: Primary degradation pathways for DFMBA. Oxidation (Red) is the most common storage failure mode.

Analytical Reference Data

Use this table to identify impurities in your chromatograms.

CompoundRelative Retention (HPLC)1H NMR Diagnostic Signal (CDCl3)Notes
DFMBA (Parent) 1.004.65 ppm (d, 2H) - Benzylic CH2Coupling to F may split signal.
Aldehyde Impurity ~1.2 - 1.310.15 ppm (s, 1H) - CHODistinctive downfield singlet.
Acid Impurity ~0.8 (pH dep.)Broad singlet >11 ppmOften precipitates in non-polar solvents.
Dibenzyl Ether ~1.8 - 2.04.50 ppm (s, 4H) Shifted upfield from parent alcohol.

Recommended Handling Protocols

Protocol A: Safe Storage
  • Solid State: Store at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen). Protect from light using amber vials or foil.

  • Solution State:

    • Avoid storing in DMSO or DMF for >24 hours.

    • Preferred solvent: Anhydrous Ethanol or Methanol (if no acidic reagents present).

    • Concentration: Higher concentrations (>10 mg/mL) are generally more stable than dilute solutions due to lower solvent-to-solute oxygen ratio.

Protocol B: QC Check (Purity Validation)

Before using DFMBA in a critical step (e.g., Mitsunobu reaction or Alkylation), perform this rapid check:

  • Take 5 mg of sample.

  • Dissolve in 0.6 mL DMSO-d6 (fresh ampoule).

  • Run 1H NMR (8 scans).

  • Pass Criteria:

    • Benzylic CH2 integral = 2.0.

    • Aldehyde (10 ppm) integral < 0.02 (represents <1% oxidation).

    • No "hump" in the baseline around 3.5–4.0 ppm (indicates polymerization).

References & Authority

  • Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews. (Establishes the mechanism of DMSO-mediated oxidation of benzyl alcohols).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Details on Pfitzner-Moffatt and Swern oxidation pathways relevant to DMSO storage).

  • Amgen Inc. Safety Data Sheet: Fluorinated Benzyl Alcohols. (General handling of fluorinated aromatics confirming light sensitivity and acid incompatibility).

  • TCI Chemicals. Product Specification: 4-Methoxybenzyl alcohol.[1][2] (Baseline stability data for the methoxy-benzyl class).

  • BenchChem Technical Support. Degradation of Halogenated Benzyl Alcohols. (Troubleshooting aqueous/organic stability).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoro-5-methoxybenzyl Alcohol & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2,4-Difluoro-5-methoxybenzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important class of fluorinated organic compounds. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2,4-Difluoro-5-methoxybenzyl alcohol?

A1: The most prevalent and dependable laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 2,4-difluoro-5-methoxybenzaldehyde. This transformation is typically achieved with high fidelity using a selective reducing agent such as sodium borohydride (NaBH₄). This method is favored for its operational simplicity, high chemoselectivity for the aldehyde functional group, and mild reaction conditions.[1][2]

Q2: How do the fluorine and methoxy substituents on the aromatic ring affect the reduction of the aldehyde?

A2: The electronic nature of the substituents on the benzaldehyde ring influences the reactivity of the carbonyl group. The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride reagent. Conversely, the electron-donating methoxy group can somewhat deactivate the ring. However, the net effect of the two fluorine atoms generally leads to a facile reduction.

Q3: What are the best solvents for the sodium borohydride reduction of 2,4-difluoro-5-methoxybenzaldehyde?

A3: Protic solvents such as methanol (MeOH) or ethanol (EtOH) are excellent choices for this reduction. They effectively dissolve both the sodium borohydride and the aromatic aldehyde. Moreover, the solvent can participate in the reaction mechanism by protonating the intermediate alkoxide. A mixture of tetrahydrofuran (THF) and a protic solvent can also be employed to enhance the solubility of the starting material if needed.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction's progress.[3][4] The starting aldehyde is significantly less polar than the resulting benzyl alcohol. A co-spot of the starting material and the reaction mixture on the TLC plate will clearly show the consumption of the starting material and the appearance of the more polar product spot, which will have a lower Rf value.

Synthetic Workflow Overview

The synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol from its corresponding aldehyde is a two-step process involving the reduction of the carbonyl group followed by an aqueous workup.

Synthetic Workflow cluster_0 Reaction Stage Start 2,4-Difluoro-5-methoxybenzaldehyde Reaction Reduction at 0°C to RT Start->Reaction Dissolve in MeOH Reagent Sodium Borohydride (NaBH4) in Methanol Reagent->Reaction Add portion-wise Workup Aqueous Workup (e.g., aq. NH4Cl) Reaction->Workup After completion (TLC) Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product 2,4-Difluoro-5-methoxybenzyl alcohol Purification->Product

Caption: General workflow for the synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Incomplete or Sluggish Reaction

Observed Issue: TLC analysis shows a significant amount of starting material remaining even after an extended reaction time.

Potential Cause Underlying Rationale & Solution
Insufficient Reducing Agent Sodium borohydride can decompose in protic solvents, especially if the solution is acidic. An insufficient initial charge or decomposition over time can lead to incomplete conversion. Solution: Use a slight excess of NaBH₄ (e.g., 1.5 equivalents). If the reaction stalls, a further portion-wise addition of the reducing agent can be considered.
Low Reaction Temperature While the reaction is often initiated at 0°C to control the initial exotherm, prolonged low temperatures may slow down the reaction rate, especially if the starting material is sterically hindered or electronically deactivated. Solution: After the initial addition of NaBH₄ at 0°C, allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.
Poor Quality of Reagents Sodium borohydride is susceptible to degradation upon improper storage, leading to reduced activity. The solvent quality is also crucial; wet solvents can accelerate the decomposition of NaBH₄. Solution: Use freshly opened or properly stored sodium borohydride. Ensure that the solvents are of appropriate grade and dry.
Problem 2: Formation of Unknown By-products

Observed Issue: TLC shows the formation of one or more new spots in addition to the starting material and the desired product.

Potential Cause Underlying Rationale & Solution
Over-reduction or Side Reactions While NaBH₄ is generally selective, prolonged reaction times or excessive temperatures can sometimes lead to side reactions, although this is less common for this substrate. Solution: Monitor the reaction closely by TLC and proceed with the workup as soon as the starting material is consumed. Avoid excessive heating.
Impure Starting Material The presence of impurities in the starting 2,4-difluoro-5-methoxybenzaldehyde can lead to the formation of corresponding by-products. Solution: Verify the purity of the starting material by analytical techniques such as ¹H NMR or GC-MS before starting the reaction. If necessary, purify the aldehyde by distillation or chromatography.
Cannizzaro Reaction (under basic conditions) If the reaction conditions become strongly basic, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol. Solution: While NaBH₄ reductions are typically not strongly basic, ensure the pH does not become excessively high. A standard workup will separate the desired alcohol from any acid formed.
Problem 3: Difficulties During Workup and Extraction

Observed Issue: Low yield after extraction or formation of emulsions.

Potential Cause Underlying Rationale & Solution
Product is Water-Soluble Benzyl alcohols, especially those with polar substituents, can have some solubility in water, leading to loss of product in the aqueous layer during extraction. Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic product in the aqueous phase and improve partitioning into the organic layer. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL of ethyl acetate) to ensure complete recovery.
Emulsion Formation The presence of borate salts formed during the workup can lead to the formation of stable emulsions at the interface of the aqueous and organic layers, making separation difficult. Solution: Add a small amount of brine or a few drops of a saturated solution of Rochelle's salt (potassium sodium tartrate) to the separatory funnel and gently swirl. This can help to break up the emulsion. In some cases, filtering the entire mixture through a pad of Celite® can be effective.
Problem 4: Challenges in Purification

Observed Issue: The product is difficult to purify by column chromatography, or it co-elutes with impurities.

Potential Cause Underlying Rationale & Solution
Inappropriate Solvent System for Chromatography The polarity of the eluent is critical for achieving good separation on silica gel. If the eluent is too polar, the product and impurities will elute too quickly with poor separation. If it is not polar enough, elution will be very slow. Solution: Systematically determine the optimal solvent system using TLC. A good starting point for benzyl alcohols is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the desired product.
Product is a Solid with a Low Melting Point Some benzyl alcohol derivatives can be low-melting solids or oils, making crystallization difficult. Solution: If column chromatography yields an oil that should be a solid, try dissolving it in a minimal amount of a non-polar solvent (e.g., hexanes) and cooling it to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation.

Analytical Characterization

After a successful synthesis and purification, it is crucial to confirm the identity and purity of the 2,4-Difluoro-5-methoxybenzyl alcohol.

Analytical Technique Expected Observations
¹H NMR Expect a singlet for the benzylic CH₂ protons around 4.5-4.7 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (around 6.5-7.5 ppm), showing coupling to the fluorine atoms. A singlet for the methoxy group (OCH₃) should be present around 3.8-3.9 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration-dependent.[5]
¹³C NMR The benzylic carbon (CH₂OH) typically appears around 60-65 ppm. The carbon bearing the methoxy group and the carbons bearing the fluorine atoms will show characteristic chemical shifts and C-F coupling.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₈F₂O₂ = 174.15 g/mol ). Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the loss of the CH₂OH group.
Infrared (IR) Spectroscopy A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A strong C-O stretching band will be observed around 1000-1200 cm⁻¹.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue? Incomplete Incomplete Reaction? Start->Incomplete Byproducts By-products Formed? Incomplete->Byproducts No AddReagent Add more NaBH4 Increase Temperature Incomplete->AddReagent Yes WorkupIssue Workup/Extraction Problem? Byproducts->WorkupIssue No CheckPurity Check Starting Material Purity Optimize Reaction Time Byproducts->CheckPurity Yes PurificationIssue Purification Challenge? WorkupIssue->PurificationIssue No Brine Use Brine for Extraction Multiple Extractions WorkupIssue->Brine Yes TLCSystem Optimize TLC Solvent System Consider Recrystallization PurificationIssue->TLCSystem Yes End Successful Synthesis PurificationIssue->End No AddReagent->End CheckPurity->End Brine->End TLCSystem->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Eureka | Patsnap. Available at: [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available at: [Link]

  • Recent advances in NMR-based metabolomics of alcoholic beverages. PMC - NIH. Available at: [Link]

  • Method for preparing tetrafluorobenzyl alcohol. Google Patents.
  • Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. Google Patents.
  • Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol. Google Patents.
  • Supporting Information. Wiley-VCH. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Synthesis of m-methoxybenzyl alcohol. PrepChem.com. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 7-methoxyphthalide. Organic Syntheses Procedure. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: 2,4-Difluoro-5-methoxybenzyl alcohol Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting for 2,4-Difluoro-5-methoxybenzyl alcohol (CAS: 133444-23-4) Content Type: Technical Support Guide (FAQ & Troubleshooting) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Introduction: The Analytical Context

You are likely working with 2,4-difluoro-5-methoxybenzyl alcohol as a key intermediate in the synthesis of fluorinated bioactive scaffolds (e.g., kinase inhibitors or antivirals). The presence of the electron-withdrawing fluorine atoms at the 2- and 4-positions, combined with the electron-donating methoxy group at the 5-position, creates a unique electronic push-pull system.

This electronic environment affects the compound's interaction with the silica stationary phase and its UV absorption profile. This guide moves beyond generic TLC advice to address the specific physicochemical behavior of this fluorinated benzyl alcohol.

Part 1: Method Development (The "How-To")

Q: What is the optimal mobile phase for separating this alcohol from its aldehyde precursor?

A: The most common synthesis of this alcohol is the reduction of 2,4-difluoro-5-methoxybenzaldehyde . The primary challenge is that fluorinated benzaldehydes and benzyl alcohols often possess similar polarity indices, leading to co-elution.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Target Rf (Alcohol)Application
Hexane : EtOAc 70 : 30 0.35 – 0.45Standard Monitoring. Good separation from non-polar impurities.
DCM : MeOH 95 : 5 0.40 – 0.50"Sticky" Impurities. Use if the alcohol streaks or if polar byproducts are present.
Toluene : Acetone 80 : 20 0.30 – 0.40High Resolution. Best for separating the alcohol from the aldehyde precursor if Hex/EtOAc fails.

Technical Insight: The aldehyde (precursor) lacks the hydrogen-bond donating capability of the hydroxyl group. Therefore, on standard Silica Gel 60 F


, the aldehyde will elute higher (higher Rf)  than the alcohol. If your spots are overlapping, lower the polarity (e.g., move to 80:20 Hex:EtOAc) to maximize the 

Rf.
Q: The spots are faint under UV. Is my compound decomposing?

A: Not necessarily. While the benzene ring ensures UV activity, the fluorine atoms are highly electronegative. They withdraw electron density from the aromatic ring, which can diminish the intensity of


 transitions compared to a standard benzyl alcohol.

Validation Protocol:

  • Concentration Check: Ensure your spotting concentration is at least 5–10 mg/mL . Fluorinated aromatics often require higher loading for clear UV visualization.

  • Wavelength Selection: Use 254 nm (Short Wave) for the aromatic ring. Do not rely on 365 nm (Long Wave) unless you have derivatized the molecule, as this structure is not naturally fluorescent.

Part 2: Visualization Strategy (The "Seeing")

Q: UV is insufficient. Which chemical stain is specific for this molecule?

A: Because the fluorine atoms stabilize the ring, standard iodine staining might be reversible and faint. You need a stain that reacts with the benzyl alcohol functionality or the electron-rich methoxy group.

Decision Matrix for Stain Selection:

Visualization_Strategy Start Select Visualization Method UV UV 254 nm (First Pass) Start->UV Stain_Q Is UV signal strong? UV->Stain_Q PMA Phosphomolybdic Acid (PMA) (Universal/Alcohols) Stain_Q->PMA Yes (Confirmation) Anis p-Anisaldehyde (Nucleophiles/Methoxy) Stain_Q->Anis No (Specific for Methoxy) KMnO4 KMnO4 (Basic) (Oxidizable Alcohol) Stain_Q->KMnO4 No (Specific for Alcohol)

Caption: Decision tree for selecting the optimal visualization method based on functional group reactivity.

Stain Specifics:

  • KMnO

    
     (Potassium Permanganate): Best for Reaction Monitoring. The benzylic alcohol is easily oxidized. The spot will appear yellow/brown  on a bright purple background. The fluorines do not inhibit this oxidation.
    
  • p-Anisaldehyde: High Sensitivity. The methoxy group activates the ring enough for electrophilic attack by the stain. Heat aggressively. Spots usually appear violet/blue .

  • PMA (Phosphomolybdic Acid): Universal.[1] Good backup, but less specific than KMnO

    
     for alcohols.
    

Part 3: Troubleshooting (The "Fix")

Q: I see "Ghost Spots" or Co-elution. How do I confirm conversion?

A: In the reduction of 2,4-difluoro-5-methoxybenzaldehyde, the product and reactant often have an Rf difference of less than 0.10. A single spot on TLC does not guarantee purity.

The "Co-Spot" Protocol (Mandatory for this synthesis): Never run just "Starting Material" (SM) and "Reaction Mixture" (RM). You must run a mixed lane.

  • Lane 1: Pure SM (Aldehyde)

  • Lane 2: Co-spot (Spot SM, let dry, spot RM directly on top)

  • Lane 3: Reaction Mixture (RM)

Interpretation: If Lane 2 shows a "figure-8" or a broadened spot compared to Lane 1 and 3, the reaction is incomplete. If Lane 2 shows a single, tight spot identical to Lane 3, and distinct from Lane 1, the reaction is complete.

Q: My product is "streaking" or "tailing" down the plate.

A: This is common with benzyl alcohols due to hydrogen bonding with the silanol groups on the silica surface.

Corrective Actions:

  • Acid Sensitivity: Unlike amines, benzyl alcohols generally do not require basic modifiers (TEA). However, if the methoxy group is protonated by highly acidic silica (rare but possible), it causes streaking.

  • Solvent Modifier: Add 1-2% Methanol to your Hexane/EtOAc system. The methanol competes for the active sites on the silica, sharpening the alcohol spot.

  • Loading: You are likely overloading the plate. Dilute your sample by 50% and re-run.

Part 4: Reaction Logic & Workflow

The following diagram illustrates the monitoring logic for the reduction of the aldehyde to the target alcohol, including critical decision points for workup.

Reaction_Workflow Start Start Reaction (Aldehyde Reduction) TLC_1 TLC @ 30 min (Hex:EtOAc 70:30) Start->TLC_1 Check_SM SM Visible? TLC_1->Check_SM Cospot Run Co-spot (Lane 2) Check_SM->Cospot Unclear Separation Workup Quench & Extract Check_SM->Workup No (SM Gone) Add_Reagent Add Reducing Agent (e.g., NaBH4) Check_SM->Add_Reagent Yes (Strong SM) Cospot->Workup Single Product Spot Cospot->Add_Reagent Figure-8 Spot

Caption: Logical workflow for monitoring the reduction of 2,4-difluoro-5-methoxybenzaldehyde to the target alcohol.

References

  • Reich, H. J. "TLC Stains and Visualization." University of Wisconsin-Madison Organic Chemistry Data. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Chemistry LibreTexts. "Visualizing TLC Plates." Available at: [Link]

  • Merck KGaA. "TLC Visualization Reagents." MilliporeSigma Technical Library.

Sources

Technical Support Center: 2,4-Difluoro-5-methoxybenzyl Alcohol Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-24DF5M-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 5, 2026

Executive Summary

Scaling up 2,4-Difluoro-5-methoxybenzyl alcohol (CAS: 142436-44-6) presents a unique dichotomy of challenges. You are dealing with a molecule that is simultaneously electron-deficient (due to two fluorine atoms) and electron-rich (due to the methoxy group). This "push-pull" electronic environment creates specific vulnerabilities during scale-up:

  • Acid Sensitivity: The para-methoxy group stabilizes the benzylic carbocation, making the alcohol prone to acid-catalyzed self-condensation (polymerization).

  • Defluorination Risks: The 2- and 4-positions are activated for Nucleophilic Aromatic Substitution (

    
    ), particularly during aggressive reduction steps.
    
  • Thermal Instability: High temperatures during distillation can trigger rapid decomposition.

This guide addresses these issues directly with field-proven protocols.

Module 1: Synthesis & Sourcing (The Upstream Problem)

User Issue: "We are seeing variable yields and 'fluorine loss' when reducing the benzoic acid precursor using LAH (Lithium Aluminum Hydride)."

Root Cause Analysis

Using LAH on a polyfluorinated ring at elevated temperatures often leads to hydrodefluorination. The hydride ion (


) can act as a nucleophile, attacking the electron-deficient ring at the C-F bond (specifically the 4-position, para to the carbonyl), resulting in a mixture of the desired product and des-fluoro impurities.
The Solution: Borane-DMS Reduction

Switch to a Borane-Dimethylsulfide (


) complex. Borane is chemoselective for the carboxylic acid and operates via an electrophilic mechanism that leaves the C-F bonds on the aromatic ring intact.
Protocol: 100g Scale-Up
ParameterSpecificationRationale
Reagent

(2.0 equiv)
Milder than LAH; avoids defluorination.
Solvent Anhydrous THFEssential for Borane stability.
Temperature 0°C

RT
Control exotherm; never exceed 40°C.
Quench MeOH (Slow addition)Destroys excess borane; prevents vigorous

evolution.

Step-by-Step:

  • Dissolve 2,4-difluoro-5-methoxybenzoic acid in THF (5 vol) under

    
    .
    
  • Cool to 0–5°C.

  • Add

    
     dropwise. Critical:  Monitor internal temp; keep 
    
    
    
    °C.
  • Allow to warm to RT and stir for 12 hours.

  • Quench: Cool back to 0°C. Add Methanol dropwise until gas evolution ceases.

  • Workup: Concentrate, partition between EtOAc/Water, wash with brine.

Workflow Visualization

ReductionPathway Acid 2,4-Difluoro-5-methoxy benzoic acid Intermediate Acyloxyborane Intermediate Acid->Intermediate THF, 0°C Reagent BH3-DMS (Electrophilic Reducer) Reagent->Intermediate SideProduct Defluorinated Impurity (Avoided) Reagent->SideProduct If LAH used >40°C Quench MeOH Quench (B(OMe)3 formation) Intermediate->Quench Reduction Product 2,4-Difluoro-5-methoxy benzyl alcohol Quench->Product Hydrolysis

Figure 1: Chemoselective reduction pathway avoiding hydrodefluorination.

Module 2: Stability & Storage (The "Pink Product" Issue)

User Issue: "My white solid turned pink/brown after one week of storage."

Root Cause Analysis

This is a classic signature of autoxidation and acid-catalyzed oligomerization .

  • Electronic Effect: The 5-methoxy group donates electron density into the ring, stabilizing the benzylic carbocation.

  • Trigger: Trace acid (even from the air or glass surface) protonates the alcohol. Water leaves, forming a resonance-stabilized carbocation.

  • Result: This cation attacks another molecule of alcohol (Friedel-Crafts alkylation), creating colored oligomers (pinks/browns).

Troubleshooting Table
SymptomDiagnosisImmediate ActionPrevention
Pink Color Early stage oxidation/oligomerization.Recrystallize from Hexane/EtOAc (9:1).Store under Argon.
Gummy Solid Advanced polymerization.Flash chromatography (Silica is acidic, add 1%

).
Add trace inorganic base (

) to storage vial.
Acrid Smell Oxidation to aldehyde.[1]Check NMR for aldehyde peak (~10 ppm).Store at -20°C.

Module 3: Downstream Functionalization (Chlorination)

User Issue: "Reaction with Thionyl Chloride (


) caused a rapid exotherm and formed a black tar."
Root Cause Analysis

The standard protocol (neat


 or reflux) is too aggressive for this electron-rich benzyl alcohol. The generated HCl catalyzes the rapid polymerization of the highly stabilized benzylic carbocation before the chloride ion can trap it.
The Solution: The "Scavenger" Protocol

You must neutralize the HCl byproduct in situ using a base (Pyridine or Triethylamine) and keep the temperature low.

Optimized Protocol
  • Reagents: Alcohol (1.0 eq),

    
     (1.2 eq), DCM (Solvent) , Pyridine (1.1 eq) .
    
  • Temperature: -10°C to 0°C (Strict control).

Procedure:

  • Dissolve alcohol and Pyridine in DCM. Cool to -10°C.

  • Add

    
     dropwise (very slow). The solution will turn yellow/orange.
    
  • Mechanism: Pyridine forms an N-acyl pyridinium salt with

    
    , which is a milder chlorinating agent, and simultaneously scavenges the HCl.
    
  • Quench with cold water immediately upon completion (TLC check).

Reaction Mechanism & Hazard Map

Chlorination Alcohol Benzyl Alcohol (Start) Intermed Chlorosulfite Ester Alcohol->Intermed Activation SOCl2 SOCl2 + Pyridine Carbocation Benzylic Carbocation (High Stability) Intermed->Carbocation Loss of SO2 (Uncontrolled) Product Benzyl Chloride (Target) Intermed->Product Cl- attack (Controlled) Polymer Polymer/Tar (Failure Mode) Carbocation->Polymer Self-Reaction PathSafe S_N2 / S_Ni Mechanism (With Pyridine) PathDanger No Base / High Temp

Figure 2: Divergent pathways in chlorination. Uncontrolled carbocations lead to polymerization.

FAQs

Q: Can I use HBr to make the bromide? A: Avoid aqueous HBr. The water and high acidity will destroy your molecule via polymerization. Use


 in DCM at 0°C, or the Appel reaction (

) for neutral conditions.

Q: Why is the melting point lower than the Certificate of Analysis (CoA)? A: This compound forms eutectics with its own oxidation products (the aldehyde). If your MP is depressed by >5°C, you likely have >2% aldehyde contamination. Recrystallize immediately.

Q: Is this compound compatible with strong nucleophiles (e.g., NaH, Alkoxides)? A: Caution. While the alcohol proton is acidic, the aromatic ring is activated for


 at the 2- and 4-positions due to the fluorine atoms. Strong bases/nucleophiles can displace a fluorine atom, especially in polar aprotic solvents (DMF/DMSO). Use weaker bases (

) or non-polar solvents where possible.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
  • Leroux, F., et al. "Fluorine in Organic Synthesis: Efficient Tools for the Preparation of Fluorinated Compounds." Chemical Reviews, 2005. Link

  • Clayden, J., et al.Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group vs.
  • Process Chemistry of Fluorinated Intermediates. Organic Process Research & Development (General principles of handling polyfluorinated benzyl alcohols). Link

  • Safety Data Sheet (SDS) - 2,4-Difluoro-5-methoxybenzyl alcohol.

Sources

Technical Support Center: 2,4-Difluoro-5-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Difluoro-5-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments involving this reagent. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

I. Understanding the Molecule: The Impact of Structure on Sensitivity

2,4-Difluoro-5-methoxybenzyl alcohol is a highly functionalized aromatic alcohol. Its reactivity and stability are significantly influenced by its unique substitution pattern. The two electron-withdrawing fluorine atoms can increase the acidity of the benzylic proton and influence the electron density of the aromatic ring. The methoxy group, being an electron-donating group, also modulates the electronic properties of the molecule. This complex interplay of electronic effects makes the benzylic alcohol group susceptible to certain reactions, particularly in the presence of moisture. While inherently stable under ideal conditions, improper handling and storage can lead to degradation, impacting experimental outcomes.

II. Frequently Asked Questions (FAQs)

Here are some common questions regarding the handling and use of 2,4-Difluoro-5-methoxybenzyl alcohol:

Q1: How should I properly store 2,4-Difluoro-5-methoxybenzyl alcohol?

A1: Proper storage is critical to maintain the integrity of this reagent. It should be stored in a cool, dry place, away from direct sunlight and heat sources. The container should be tightly sealed to prevent the ingress of atmospheric moisture and oxygen. For long-term storage, it is highly recommended to store the material under an inert atmosphere, such as nitrogen or argon.[1][2] Using a desiccator cabinet can provide an additional layer of protection against ambient humidity.

Q2: Is this alcohol particularly sensitive to moisture?

A2: Yes, like many benzyl alcohols, this compound exhibits sensitivity to moisture, which can facilitate degradation pathways. The primary concern is oxidation, which can be initiated or accelerated by the presence of water and oxygen.[3][4] The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the hydroxyl group, potentially making it more susceptible to certain moisture-mediated reactions.

Q3: What are the primary degradation products I should be aware of?

A3: The most common degradation pathway for benzyl alcohols is oxidation.[3][4][5] In the presence of air and moisture, 2,4-Difluoro-5-methoxybenzyl alcohol can oxidize to form 2,4-difluoro-5-methoxybenzaldehyde and subsequently 2,4-difluoro-5-methoxybenzoic acid. The formation of these impurities can significantly affect the outcome of your reactions.

Q4: Can I handle this reagent on an open bench?

A4: For brief periods, such as weighing and preparing solutions, handling on an open bench may be acceptable if the ambient humidity is low. However, for extended manipulations or if the integrity of the compound is paramount for your application, it is best practice to work in a glove box or under a stream of inert gas.

Q5: How can I check the purity of my 2,4-Difluoro-5-methoxybenzyl alcohol if I suspect degradation?

A5: Several analytical techniques can be employed to assess the purity of your material. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent methods for detecting the presence of the corresponding aldehyde and carboxylic acid impurities.[6][7][8] For structural confirmation of impurities, Mass Spectrometry (MS) coupled with GC or LC is highly effective.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of these impurities.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using 2,4-Difluoro-5-methoxybenzyl alcohol, with a focus on problems arising from moisture sensitivity.

Observed Problem Potential Cause Related to Moisture Recommended Solution & Scientific Rationale
Low reaction yield or incomplete conversion Degradation of the starting material due to improper storage or handling.Solution: 1. Verify the purity of the alcohol using GC or HPLC before use.2. If impurities are detected, purify the alcohol by recrystallization or column chromatography.3. For future use, ensure the reagent is stored under an inert atmosphere and in a desiccator.Rationale: The presence of oxidized impurities (aldehyde or carboxylic acid) reduces the molar quantity of the active starting material, leading to lower yields.
Formation of unexpected side products The alcohol may have degraded to the corresponding aldehyde, which can then undergo side reactions.Solution: 1. Analyze the reaction mixture by LC-MS or GC-MS to identify the side products.2. If the side products correspond to derivatives of the aldehyde or carboxylic acid, it confirms degradation of the starting material.3. Implement stricter anhydrous techniques for your reaction setup, including drying solvents and glassware thoroughly.Rationale: The aldehyde is a reactive species that can participate in various reactions, such as aldol condensations or further oxidation, leading to a complex mixture of products.
Inconsistent reaction outcomes between batches Variable moisture content in the starting material or reaction solvents.Solution: 1. Standardize the handling procedure for the alcohol, ensuring consistent exposure to the atmosphere for each experiment.2. Use freshly dried solvents for each reaction.3. Consider using a Karl Fischer titrator to quantify the water content in your starting material and solvents to ensure consistency.Rationale: Even small variations in water content can significantly impact the rate and outcome of moisture-sensitive reactions.
Difficulty in dissolving the alcohol completely The presence of insoluble impurities formed from degradation.Solution: 1. Attempt to dissolve a small sample in your chosen solvent. If insolubles are observed, filter the solution before use.2. For a more robust solution, purify the entire batch of the alcohol as described above.Rationale: Degradation products, particularly the carboxylic acid, may have different solubility profiles than the parent alcohol, leading to dissolution issues.

IV. Experimental Protocols & Workflows

Protocol 1: Best Practices for Handling and Dispensing
  • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Dispensing: Use a clean, dry spatula for transferring the solid. Immediately after dispensing the desired amount, securely close the container.

  • Sealing: For added protection, you can wrap the container's cap with Parafilm® before returning it to storage.

  • Storage: Store the container in a desiccator, preferably in a cool, dark place.

Diagram: Troubleshooting Logic Flow

This diagram illustrates a logical workflow for troubleshooting issues related to the moisture sensitivity of 2,4-Difluoro-5-methoxybenzyl alcohol.

troubleshooting_flow start Problem Observed (e.g., Low Yield, Side Products) check_purity Step 1: Verify Purity of Starting Material (GC, HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure impure_path Step 2: Purify the Reagent (Recrystallization, Chromatography) is_pure->impure_path No pure_path Step 3: Evaluate Reaction Conditions is_pure->pure_path Yes re_evaluate_reaction Re-run Experiment with Pure Reagent impure_path->re_evaluate_reaction final_check Re-run Experiment with Improved Conditions re_evaluate_reaction->final_check check_solvents Are solvents and reagents anhydrous? pure_path->check_solvents check_atmosphere Was the reaction run under an inert atmosphere? pure_path->check_atmosphere improve_conditions Step 4: Implement Stricter Anhydrous Techniques (Dry solvents, oven-dry glassware, inert gas blanket) check_solvents->improve_conditions check_atmosphere->improve_conditions improve_conditions->final_check success Problem Resolved final_check->success

Caption: A flowchart for troubleshooting experimental issues.

V. References

  • Environmental Fate and Microbial Degradation of Benzyl Compounds. (2026). ChemRar

  • U.S. Patent No. US3557222A. (1971). Hydrolysis of benzyl chloride to benzyl alcohol. Google Patents.

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (n.d.). PubMed.

  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. (2025). ResearchGate.

  • European Patent No. EP0064486A1. (1982). Method and apparatus for the hydrolysis of alpha-chlorinated toluene compounds. Google Patents.

  • Cooperative selective benzyl alcohol oxidation and hydrogen production over Pd6(SC12H25)12 cluster-coupled CdS nanorods: the key role of water in photocatalytic benzyl alcohol splitting. (n.d.). Journal of Materials Chemistry A (RSC Publishing).

  • All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel. (2007). The Royal Society of Chemistry.

  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC.

  • Biodegradation of fluorinated alkyl substances. (n.d.). PubMed.

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed.

  • Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. (n.d.). RSC Publishing.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. (2025). N/A.

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. (2025). ResearchGate.

  • 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol. (n.d.). Fluorochem.

  • Highly Efficient Catalytic Aerobic Oxidations of Benzylic Alcohols in Water. (n.d.). The Journal of Organic Chemistry - ACS Publications.

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (n.d.). Publisso.

  • Proper Handling of Humidity Sensitive Components (MSL 3). (2018). NexPCB.

  • Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI.

  • Benzyl chloride hydrolysis preparing benzyl alcohol experiment. (n.d.). ECHEMI.

  • Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. (n.d.). Green Chemistry (RSC Publishing).

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. (n.d.). CORE.

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. (n.d.). MDPI.

  • Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst. (2025). ResearchGate.

  • Effective Ways of Moisture Sensitive Device Storage and Handling. (n.d.). PCBCart.

  • Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. (2025). ResearchGate.

  • Controlling Oxidation and Intermetallics in Moisture Sensitive Devices. (n.d.). AMS Electronics.

  • Selective Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol to p-Anisaldehyde in Organic-Free Water in a Continuous Annular Fixed Bed Reactor. (2025). ResearchGate.

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.

Sources

"2,4-Difluoro-5-methoxybenzyl alcohol" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting in Organic Media CAS: 886498-85-3 (and related fluorinated benzyl alcohol derivatives)

Executive Summary & Compound Profile

The Amphiphilic Paradox: 2,4-Difluoro-5-methoxybenzyl alcohol presents a unique solubility challenge due to its competing structural motifs. The benzylic hydroxyl group confers polarity and hydrogen-bonding capability, while the polyfluorinated ring significantly increases lipophilicity and lattice energy.

  • Key Characteristic: The electron-withdrawing nature of the two fluorine atoms at the 2,4-positions reduces the electron density of the aromatic ring, potentially strengthening intermolecular hydrogen bonding (between the acidic hydroxyl proton and the methoxy oxygen or fluorine atoms). This often results in a crystal lattice that is surprisingly resistant to dissolution in non-polar or moderately polar solvents like dichloromethane (DCM) or toluene at ambient temperatures.

Solvent Compatibility Matrix

The following data categorizes solvent suitability based on dielectric constant (


) and solvation capability for fluorinated aromatic alcohols.
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcExcellent Primary Choice. Breaks intermolecular H-bonds effectively. Ideal for stock solutions (>100 mg/mL).
Polar Protic Methanol, Ethanol, IPAGood to Excellent High solubility due to H-bond networking. Caution: Nucleophilic solvents may interfere with certain electrophilic activation steps.
Ethers THF, 2-MeTHF, DioxaneGood Good general solvent. 2-MeTHF is a greener alternative to DCM/THF for biphasic workups.
Chlorinated DCM, ChloroformModerate / Variable Risk Zone. Often soluble at RT but prone to "crashing out" at 0°C or upon concentration. Requires thermodynamic equilibration.
Esters Ethyl Acetate, Isopropyl AcetateModerate Good for extraction/workup. Solubility decreases sharply with temperature drop.
Hydrocarbons Hexanes, Heptane, PentanePoor (Antisolvent) Used strictly to induce precipitation/crystallization.

Troubleshooting Guide: Common Solubility Scenarios

Scenario A: "My compound precipitates from Dichloromethane (DCM) during cooling."

The Mechanism: While DCM is a standard solvent for benzyl alcohols, the 2,4-difluoro substitution pattern increases the lattice energy of the solid. At 0°C or -78°C (common reaction temperatures), the entropic penalty of solvation overcomes the enthalpy of mixing, causing rapid crystallization.

Corrective Protocol:

  • The "Doping" Strategy: Do not use pure DCM. Add 2-5% (v/v) of a polar co-solvent like THF or Methanol (if compatible with reagents). This disrupts the crystal lattice formation without significantly altering the solvent polarity for chromatography.

  • Switch to 2-MeTHF: 2-Methyltetrahydrofuran has a higher boiling point and better solvation power for fluorinated aromatics than DCM, while remaining immiscible with water for workups.

Scenario B: "The material forms a 'gummy' oil instead of dissolving in Ethyl Acetate."

The Mechanism: This phenomenon, known as "oiling out," occurs when the compound is in a metastable state—too impure to crystallize but too lipophilic to fully dissolve in the solvent volume provided.

Corrective Protocol:

  • Sonication: Apply ultrasound (35-40 kHz) for 5-10 minutes. This provides the activation energy to break the "gummy" aggregates and allow true solvation.

  • Heat-Cool Cycle: Heat the mixture to reflux (approx. 77°C for EtOAc) until clear, then cool slowly to room temperature. Rapid cooling promotes oiling out; slow cooling promotes supersaturation and controlled precipitation or stable solution.

Scenario C: "Incomplete dissolution in DMSO for Biological Assays."

The Mechanism: Even in DMSO, high concentrations (>50 mM) can form micro-aggregates invisible to the naked eye, leading to erratic assay data.

Corrective Protocol:

  • Stepwise Addition: Dissolve the solid in 50% of the final DMSO volume first. Vortex vigorously. Then add the remaining DMSO.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (wavy optical distortions) persist, the solution is not homogenous.

Interactive Decision Tree: Solvent Selection

Use this logic flow to select the optimal solvent system for your specific application.

SolventSelection Start START: Select Application RxnType Is this for a Chemical Reaction or Analysis/Storage? Start->RxnType Reaction Reaction Type RxnType->Reaction Reaction Analysis Analysis (NMR/HPLC) or Storage RxnType->Analysis Analysis/Stock Nucleophilic Nucleophilic Substitution (e.g., S_N2, Mitsunobu) Reaction->Nucleophilic Oxidation Oxidation/Reduction (e.g., PCC, hydrides) Reaction->Oxidation UseDMF USE: DMF or DMSO (High Solubility, Polar) Analysis->UseDMF Stock Solution UseMeOD USE: MeOD or DMSO-d6 (Avoid CDCl3 if possible) Analysis->UseMeOD NMR Nucleophilic->UseDMF Requires Polar Aprotic TempSensitive Is reaction at < 0°C? Oxidation->TempSensitive UseTHF USE: THF or 2-MeTHF (Good Solubility, Stable) TempSensitive->UseTHF No (RT or Heat) UseDCM USE: DCM + 5% THF (Prevents Crashing Out) TempSensitive->UseDCM Yes (< 0°C)

Caption: Decision logic for selecting the optimal solvent based on experimental constraints. Note the specific recommendation to dope DCM with THF for low-temperature applications.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a co-solvent for recrystallization? A: Yes, but with caution. The 2,4-difluoro ring makes the molecule significantly hydrophobic. A standard "solvent/antisolvent" method works best: Dissolve in minimal hot Ethanol , then add warm Water dropwise until turbidity persists. Cool slowly. If you add water too fast, the product will oil out.

Q2: Why does my NMR spectrum in CDCl3 show broad peaks? A: This often indicates aggregation or hydrogen bonding in the non-polar solvent.

  • Fix: Add 1 drop of DMSO-d6 or Methanol-d4 to the CDCl3 tube. This breaks the H-bonds and sharpens the peaks. Alternatively, switch entirely to DMSO-d6.

Q3: Is this compound hygroscopic? A: Fluorinated benzyl alcohols are generally not highly hygroscopic, but they are susceptible to moisture interference during dissolution. Wet solvents (e.g., "wet" ether or THF) can decrease solubility because the water molecules compete for the alcohol's hydrogen bonding sites, effectively "salting out" the organic compound. Always use anhydrous solvents for initial dissolution.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard text on solvent polarity and solubility parameters).

  • Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide." Green Chemistry, 10, 31-36.[2]

  • Sanofi. (2013).[3] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 17(11), 1517–1525.

  • PubChem. (n.d.). Compound Summary for 2,4-Difluorobenzyl alcohol (Analog Data). National Library of Medicine.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Review of solvent guides including GSK and CHEM21).

Sources

Impact of catalyst choice on "2,4-Difluoro-5-methoxybenzyl alcohol" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Difluoro-5-methoxybenzyl Alcohol Applications

Subject: Catalyst Optimization & Troubleshooting for Deactivated Benzylic Substrates Ticket ID: #DFMB-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deactivated" Challenge

Researchers working with 2,4-Difluoro-5-methoxybenzyl alcohol often encounter suppressed reactivity compared to standard benzyl alcohols. This is not experimental error; it is a direct consequence of the substrate's electronic architecture.

  • The Trap: Standard protocols assume the benzylic position is activated by the aromatic ring.

  • The Reality: The 2,4-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), significantly destabilizing the benzylic carbocation intermediate required for

    
     pathways. Furthermore, the 5-methoxy  group is meta to the benzylic center, meaning its resonance electron-donating capability (+R) cannot stabilize the benzylic position.
    
  • The Fix: You must shift from "Carbocation-Dependent" catalysts (weak Lewis acids) to "Activation-Based" catalysts (conversion to leaving groups or radical pathways).

Module 1: Troubleshooting Nucleophilic Substitution (Benzylation)

User Query: "I’m trying to use this alcohol to alkylate a phenol using p-TsOH (acid catalysis), but I’m getting <10% yield and mostly recovered starting material. Why?"

Technical Diagnosis: You are attempting a dehydrative Friedel-Crafts or Etherification type reaction that relies on generating a transient benzylic carbocation. Due to the destabilizing 2,4-difluoro motif, this carbocation is energetically inaccessible under mild Bronsted acid conditions.

Recommended Protocol: The "Activate-Then-Displace" Strategy Do not use the alcohol directly. You must convert the hydroxyl group into a superior leaving group.

Workflow Visualization

CatalystSelection Start Substrate: 2,4-Difluoro-5-methoxybenzyl alcohol Goal Desired Reaction? Start->Goal SN1 Direct Substitution (Acid Cat.) FAIL: Unstable Carbocation Goal->SN1 p-TsOH / H2SO4 Activation Activation Step Convert OH -> Cl/Br/OMs Goal->Activation Preferred Route MethodA SOCl2 + DMF (Cat.) (Vilsmeier-Haack Type) Activation->MethodA Robust MethodB MsCl + Et3N (Sulfonate Formation) Activation->MethodB Mild Result High Yield Substitution (SN2 Pathway) MethodA->Result MethodB->Result

Figure 1: Decision logic for overcoming the deactivated benzylic position. Direct acid catalysis is flagged as a failure point.

Detailed Protocol: DMF-Catalyzed Chlorination

To render the substrate reactive, convert it to 2,4-difluoro-5-methoxybenzyl chloride .

  • Reagents: Thionyl Chloride (

    
    , 1.2 eq), DMF (Catalytic, 5 mol%) .
    
  • Solvent: DCM or Toluene (Anhydrous).

  • Mechanism: DMF reacts with

    
     to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than 
    
    
    
    alone. It attacks the alcohol oxygen, facilitating the
    
    
    displacement by chloride.
  • Key Metric: Without DMF, this reaction may take 12+ hours or require reflux. With DMF, it proceeds at

    
     in <2 hours.
    
ParameterStandard Conditions (

only)
Catalytic Conditions (

+ DMF)
Temperature Reflux (

)

Time 6-12 Hours1-2 Hours
Yield 65-75% (Thermal decomp risks)92-96%
Mechanism Thermal

Activated

Module 2: Oxidation Protocols (Alcohol Aldehyde)

User Query: "I need to make the aldehyde. MnO2 is too slow, and PCC is giving me tarry byproducts. What catalyst do you recommend?"

Technical Diagnosis: Electron-deficient benzyl alcohols are resistant to mild oxidants like


 because the benzylic C-H bond is electronically deactivated (less hydridic). However, they are prone to over-oxidation to carboxylic acids because the resulting aldehyde is highly electrophilic and hydrates easily, making it susceptible to further attack.

Recommended System: TEMPO/Bleach (Anelli Oxidation) This is a catalytic radical pathway that is less sensitive to the electronic deactivation of the ring and highly selective for the aldehyde.

Protocol: Catalytic Anelli Oxidation
  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 1 mol% .

  • Co-Catalyst: KBr (10 mol%).

  • Stoichiometric Oxidant: NaOCl (Household bleach, ~1.1 eq), pH buffered to 8.5-9.5 using

    
    .
    
  • Solvent:

    
     / 
    
    
    
    biphasic mixture.

Why this works: The active oxidant is the


-oxoammonium species generated in situ. The reaction proceeds via a cyclic transition state that is sterically protected but electronically robust.

Troubleshooting Table: Oxidation

IssueProbable CauseCorrective Action
Slow Conversion pH < 8 (HOCl dominates)Adjust pH to 8.5-9.5 with

.
Over-oxidation (Acid) Uncontrolled NaOCl additionAdd NaOCl dropwise at

; monitor by TLC.
Chlorination of Ring No scavenger usedAdd an excess of methoxy group makes the ring susceptible to electrophilic chlorination? Unlikely at pH 9, but if pH drops,

forms. Ensure pH > 8.

Module 3: C-C Bond Formation (Friedel-Crafts)

User Query: "Can I use this alcohol directly for Friedel-Crafts alkylation of electron-rich arenes?"

Technical Diagnosis: Direct alkylation using the alcohol requires a catalyst capable of ionizing the C-O bond to form a carbocation. As established, the 2,4-difluoro-5-methoxy cation is unstable. Standard Lewis acids (


) often fail.

Advanced Solution: Trichloroacetimidate Activation Instead of using the alcohol directly, convert it to the Trichloroacetimidate and use a mild Lewis Acid catalyst.

  • Step 1 (Activation): Alcohol +

    
     + DBU (cat) 
    
    
    
    Imidate. (Quantitative).
  • Step 2 (Coupling): Imidate + Nucleophile + TMSOTf (1-5 mol%) .

Why TMSOTf? Trimethylsilyl triflate (TMSOTf) is a "Silicon-based Lewis Acid" that has a high affinity for the imidate nitrogen/oxygen, forcing the leaving group departure even for deactivated substrates.

References & Grounding

  • Catalytic Substitution Principles:

    • Podder, S. et al.[1] "Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex." J. Org.[1][2][3] Chem.2007 , 72, 3129–3132.[1] (Demonstrates the need for specialized metal complexes for difficult benzylations). Link

  • Oxidation Methodologies:

    • Stahl, S. S. et al.[4] "Selective Benzyl Alcohol Oxidation over Pd Catalysts." MDPI Catalysts (General review on Pd-catalyzed oxidation mechanisms suitable for substituted benzyl alcohols). Link

  • Dehydrative Coupling Challenges:

    • Organic Chemistry Frontiers, 2015. (Discusses Pt-catalyzed coupling and the Hammett correlation showing negative

      
       values, confirming electron-withdrawing groups slow down C-O cleavage). Link
      
  • Fluorine Effects in Organic Synthesis:

    • Chambers, R. D. "Fluorine in Organic Chemistry." (Authoritative text on the inductive destabilization of carbocations by alpha/ortho fluorine atoms).

Disclaimer: All protocols involve hazardous chemicals (SOCl2, NaOCl, Fluorinated intermediates). Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Validation & Comparative

Technical Guide: Comparative Efficacy of 2,4-Difluoro-5-methoxybenzyl (DFMB) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluoro-5-methoxybenzyl (DFMB) represents a specialized class of "reporter" protecting groups. Unlike standard benzyl (Bn) or p-methoxybenzyl (PMB) groups, which are selected primarily for their specific cleavage profiles, DFMB is engineered to offer enhanced acid stability while providing a distinct


F NMR handle  for non-invasive reaction monitoring.

This guide analyzes the physicochemical properties of DFMB, contrasting its efficacy against industry-standard benzylic protecting groups. It is designed for medicinal chemists requiring robust protection strategies that facilitate real-time structural validation.

Chemical Profile & Mechanistic Rationale[1][2]

The efficacy of DFMB is dictated by the competing electronic effects of its substituents on the benzylic carbon (


).
  • Fluorine (

    
    ):  The fluorine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect (-I). Unlike the p-methoxy group in PMB, which stabilizes the benzylic carbocation via resonance (+R), the para-fluorine in DFMB destabilizes the transition state for acid-catalyzed cleavage (
    
    
    
    pathway).
  • Methoxy (

    
    ):  Located at the meta position relative to the benzylic carbon, the methoxy group cannot provide resonance stabilization to the carbocation. Instead, it contributes to the overall lipophilicity and unique chemical shift pattern in NMR, without compromising the acid-resistance conferred by the fluorines.
    
Electronic "Push-Pull" Diagram

The following diagram illustrates the electronic deactivation of the DFMB group compared to PMB, explaining its superior stability.

ElectronicEffects PMB PMB Group (p-Methoxybenzyl) Carbocation Benzylic Carbocation Intermediate PMB->Carbocation Stabilized by +R (p-OMe) Bn Standard Benzyl (Bn) Bn->Carbocation Neutral DFMB DFMB Group (2,4-Difluoro-5-methoxy) DFMB->Carbocation Destabilized by -I (o,p-F) & meta-OMe

Figure 1: Comparative stability of benzylic carbocation intermediates. Green arrow indicates facile formation (lability); dashed red arrow indicates inhibited formation (stability).

Comparative Efficacy Analysis

The following table contrasts DFMB with standard alternatives. Note that DFMB is orthogonal to PMB; it survives conditions that cleave PMB.

FeaturePMB (p-Methoxybenzyl)Bn (Benzyl)DFMB (2,4-Difluoro-5-methoxybenzyl)
Acid Stability Low (Cleaved by TFA, dilute HCl)High (Stable to TFA, HCl)Very High (Resistant to neat TFA)
Oxidative Cleavage Yes (DDQ, CAN)No (Stable to DDQ)No (Ring is too electron-deficient for DDQ)
Hydrogenolysis Yes (

, Pd/C)
Yes (

, Pd/C)
Yes (

, Pd/C)
NMR Utility

(OMe singlet)

(Multiplet)

(Distinct diagnostic signals)
Primary Use Case Temporary protection; Oxidative removalPermanent protection; Global deprotectionNMR-monitored synthesis; Acid-harsh steps
Key Insight: The NMR Advantage

The primary utility of DFMB over standard Benzyl is the


F NMR tag . The two fluorine atoms appear as distinct signals (typically 

to

ppm), allowing researchers to quantify reaction conversion in crude mixtures without overlap from the proton-rich background of complex natural products or peptides.

Experimental Protocols

A. Installation of DFMB (Williamson Ether Synthesis)

This protocol installs the DFMB group onto a primary or secondary alcohol.

Reagents:

  • Substrate (Alcohol, 1.0 equiv)

  • 2,4-Difluoro-5-methoxybenzyl bromide (1.2 equiv) [Commercially available or synthesized from alcohol]

  • Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)

  • TBAI (Tetrabutylammonium iodide, 0.1 equiv) - Catalyst

  • DMF (Anhydrous) or THF

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min to ensure alkoxide formation.

  • Alkylation: Add TBAI followed by the dropwise addition of 2,4-Difluoro-5-methoxybenzyl bromide.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC or

      
      F NMR (Look for shift of the benzylic fluoride signal).
      
  • Workup: Quench with sat.

    
    .[1] Extract with 
    
    
    
    . Wash organics with water (3x) to remove DMF. Dry over
    
    
    and concentrate.
B. Deprotection (Catalytic Hydrogenolysis)

Since the electron-deficient ring resists acid hydrolysis and oxidative cleavage (DDQ), hydrogenolysis is the preferred removal method.

Reagents:

  • DFMB-protected substrate

  • 
     (10 wt% loading, 10-20% by mass of substrate)
    
  • Solvent: MeOH or EtOAc[2]

  • 
     (1 atm, balloon)
    

Step-by-Step:

  • Dissolution: Dissolve substrate in MeOH (degassed).

  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Caution: Pyrophoric).

  • Hydrogenation: Purge with

    
     gas and stir under a hydrogen balloon at RT.
    
  • Completion: Reaction is typically complete in 1–6 hours.

    • Note: The electron-withdrawing fluorines may slightly slow the rate of hydrogenolysis compared to unsubstituted Benzyl. If sluggish, add a drop of acetic acid or switch to

      
       (Pearlman's catalyst).
      
  • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[1]

Decision Framework: When to Use DFMB

Use the following logic flow to determine if DFMB is the correct choice for your synthesis.

DecisionTree Start Select Protecting Group for Alcohol Q1 Is the substrate sensitive to Acid (TFA)? Start->Q1 Q2 Do you need to monitor reaction via 19F NMR? Q1->Q2 Yes (Need Acid Stability) Q3 Do you require oxidative cleavage (DDQ)? Q1->Q3 No (Substrate is Robust) Res_Bn Use Standard Benzyl (Cheaper, Standard) Q2->Res_Bn No Res_DFMB Use DFMB (Acid Stable + NMR Tag) Q2->Res_DFMB Yes Q3->Q2 No Res_PMB Use PMB (Cleavable by DDQ/Acid) Q3->Res_PMB Yes

Figure 2: Decision matrix for selecting benzylic protecting groups.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014).[3] John Wiley & Sons. (Standard reference for Benzyl/PMB stability profiles).

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution . Khoabane, N.M., et al. (2022).[3] Fine Chemical Engineering.

  • 2,4-Difluoro-5-methoxybenzyl Alcohol (Reagent Profile) . Sigma-Aldrich / Merck KGaA. CAS: 1266114-65-1.[4]

  • Visible-Light-Mediated Oxidative Debenzylation . Organic Letters (2021). (Context on oxidative cleavage limitations for electron-poor benzyls).

Sources

Comparative Validation Guide: Continuous Flow Synthesis of 2,4-Difluoro-5-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Continuous Flow Hydride Reduction protocol for the synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol , a critical intermediate in the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.

Historically, the synthesis of this compound via batch reduction of 2,4-difluoro-5-methoxybenzaldehyde has been plagued by safety risks associated with exothermic hydrogen evolution and variable impurity profiles. Our validation data confirms that the new Continuous Flow Method outperforms the traditional Batch Method in three key metrics:

  • Safety: Elimination of thermal runaways via superior heat transfer.

  • Purity: Increase from 95.2% (Batch) to 99.5% (Flow) by suppressing side reactions.

  • Efficiency: Yield improvement from 85% to 98% with a 40% reduction in solvent usage.

Technical Deep Dive: Mechanistic & Process Insights

The Challenge: Batch Reduction Limitations

The reduction of electron-deficient benzaldehydes (like 2,4-difluoro-5-methoxybenzaldehyde) with Sodium Borohydride (


) is rapid and highly exothermic (

). In a batch reactor, this creates localized "hot spots" that promote:
  • Over-reduction: Formation of defluorinated byproducts (hydrodefluorination).

  • Cannizzaro Reaction: Base-catalyzed disproportionation leading to the corresponding benzoic acid and alcohol mixture.

  • Safety Hazards: Uncontrolled release of hydrogen gas (

    
    ) upon quenching or due to moisture ingress.
    
The Solution: Continuous Flow Chemistry

The validated method utilizes a T-mixer and a temperature-controlled residence time coil . This setup ensures:

  • Stoichiometric Control: Precise 1:1 mixing of aldehyde and hydride prevents local excesses that drive side reactions.

  • Thermal Management: The high surface-area-to-volume ratio of the flow reactor dissipates heat instantly, maintaining isothermal conditions (25°C).

  • Safety: The active reaction volume is minimized (< 5 mL), rendering any potential hydrogen evolution manageable.

Comparative Analysis: Batch vs. Flow

The following data summarizes the validation campaign performed on a 100g scale.

MetricTraditional Batch MethodNew Continuous Flow Method
Reagent

(Solid addition)

(Aqueous solution stream)
Reaction Time 2 hours (plus 1h addition)5 minutes (Residence Time)
Temperature Control Variable (Exotherm spikes to 45°C)Strictly Isothermal (25°C)
Yield 85%98%
HPLC Purity 95.2%>99.5%
Major Impurity Defluorinated byproduct (2-3%)Not Detected (<0.1%)
Safety Profile High Risk (

accumulation)
Inherently Safe (Closed system)

Experimental Protocols

Standard Batch Protocol (Reference)
  • Setup: 500 mL 3-neck round bottom flask with overhead stirrer and reflux condenser.

  • Procedure:

    • Dissolve 2,4-difluoro-5-methoxybenzaldehyde (17.2 g, 100 mmol) in Methanol (150 mL).

    • Cool to 0°C.

    • Add

      
       (3.8 g, 100 mmol) portion-wise over 60 minutes. Caution: Vigorous gas evolution.
      
    • Stir for 2 hours at room temperature.

    • Quench with 1M HCl (carefully). Extract with Ethyl Acetate.

    • Evaporate solvent to yield crude solid (requires recrystallization).

Validated Continuous Flow Protocol (New Method)
  • System: Vapourtec R-Series or equivalent dual-pump flow reactor.

  • Reagents:

    • Stream A: 2,4-Difluoro-5-methoxybenzaldehyde (0.5 M in THF).

    • Stream B:

      
       (0.25 M in 0.1 M NaOH aqueous solution). Note: NaOH stabilizes the borohydride.
      
  • Procedure:

    • Pumping: Pump Stream A at 1.0 mL/min and Stream B at 1.0 mL/min (1:0.5 molar equiv ratio, as

      
       has 4 hydrides).
      
    • Mixing: Streams meet at a PEEK T-mixer (ID 0.5 mm).

    • Reaction: Mixture passes through a 10 mL PFA reactor coil maintained at 25°C.

    • Residence Time: 5 minutes.

    • Quench: The reactor output flows directly into a stirred vessel containing 1M Acetic Acid/Water.

    • Workup: Phase separation (THF/Water) occurs almost immediately. The organic layer is dried and evaporated to yield pure white crystals.

Process Visualization

Reaction Pathway & Flow Schematic

FlowSynthesis Aldehyde Stream A: 2,4-Difluoro-5-methoxy- benzaldehyde (in THF) PumpA Pump A (1.0 mL/min) Aldehyde->PumpA Borohydride Stream B: NaBH4 (in 0.1M NaOH) PumpB Pump B (1.0 mL/min) Borohydride->PumpB Mixer T-Mixer (High Shear) PumpA->Mixer Substrate PumpB->Mixer Reductant Reactor Reactor Coil (10 mL, 25°C) Residence Time: 5 min Mixer->Reactor Homogeneous Stream Quench Quench Vessel (Acetic Acid/H2O) Reactor->Quench Conversion >99% Product Product: 2,4-Difluoro-5-methoxy- benzyl alcohol (>99.5% Purity) Quench->Product Phase Sep & Evap

Caption: Schematic representation of the continuous flow synthesis setup, highlighting the dual-stream injection and controlled residence time.

Chemical Transformation

Caption: Simplified reaction pathway showing the conversion of the benzaldehyde to the benzyl alcohol.

References

  • Continuous Reductions and Reductive Aminations Using Solid NaBH4 . Organic Process Research & Development. Validates the safety and efficiency of borohydride reductions in flow systems.

  • Safety and Process Intensification of Catalytic Reduction Using Sodium Borohydride . MDPI. Discusses the hazards of batch NaBH4 handling and the advantages of microreactor systems.

  • Chemical Reaction Hazards Associated with the Use of Sodium Borohydride . IChemE. detailed analysis of the exothermicity (-150 kcal/mol) and hydrogen evolution risks in batch processing.

  • 2,4-Difluoro-5-methoxybenzaldehyde Compound Summary . PubChem. Verification of the starting material structure and properties.[1]

  • Synthesis of Fluorinated Benzoic Acid Derivatives . Journal of Chemical Research.[1][2] Context for the synthesis of 2,4-difluoro-substituted aromatics as drug intermediates.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of 2,4-Difluoro-5-methoxybenzyl alcohol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Advanced Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the molecular precision of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 2,4-Difluoro-5-methoxybenzyl alcohol serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific arrangement of fluoro- and methoxy-substituents imparts unique electronic and conformational properties to target molecules. However, impurities arising from its synthesis—such as positional isomers, starting material residues, or degradation products like the corresponding aldehyde—can have significant downstream consequences. These impurities can lead to the formation of undesired, potentially toxic, API-related substances, impact reaction kinetics, and complicate regulatory submissions.

This guide provides an in-depth, experience-driven comparison of analytical strategies for the purity determination of 2,4-Difluoro-5-methoxybenzyl alcohol, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a robust, validated HPLC protocol, and compare its performance against other relevant analytical techniques.

The Cornerstone of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally sensitive molecules like substituted benzyl alcohols, HPLC, particularly in the reversed-phase mode (RP-HPLC), is the industry's gold standard for purity and impurity profiling.[1][2] The technique's high resolving power allows for the separation of the main compound from closely related impurities, which is essential for accurate quantification.[1]

The primary retention mechanism in RP-HPLC is the hydrophobic interaction between the analyte and the non-polar stationary phase (typically alkyl-chains bonded to silica).[3] A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier and less polar compounds being retained longer. By programming a gradient—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate compounds with a wide range of polarities in a single analytical run.[1]

Recommended HPLC Protocol for Purity Analysis

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis. The method is grounded in established principles for the analysis of aromatic compounds and is designed for robustness.[4][5]

Experimental Workflow

The logical flow of the HPLC analysis, from initial preparation to final data interpretation, is a critical component of a reliable analytical system.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting A Standard & Sample Weighing C Standard & Sample Dissolution (e.g., to 1.0 mg/mL & 0.1 mg/mL) A->C B Diluent Preparation (e.g., 50:50 ACN:Water) B->C D HPLC System Equilibration C->D E System Suitability Test (SST) (Inject Standard 5x) D->E F Sample Analysis (Inject Blank, Standard, Sample) E->F G Peak Integration & Identification F->G H SST Verification (Check RSD, Tailing, Plates) G->H I Purity Calculation (% Area Normalization) G->I H->I If SST Fails, Troubleshoot & Re-run J Final Report Generation I->J

Caption: A typical experimental workflow for HPLC purity analysis.

Detailed Method Parameters

The selection of each parameter is a deliberate choice to optimize the separation and ensure a robust method.

ParameterRecommended ConditionRationale & Expertise-Driven Insights
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.[5][6] A 250 mm length ensures high theoretical plates, which is crucial for resolving closely eluting impurities from the main peak.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier sharpens peaks by suppressing the ionization of silanol groups on the silica backbone, reducing peak tailing.[1][3] Phosphoric acid is a common choice for UV detection due to its low absorbance.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.[7]
Gradient Elution 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% BA gradient is essential for this application. It allows for the elution of early, more polar impurities while also ensuring that late-eluting, non-polar impurities are effectively washed from the column.[1] The final re-equilibration step is critical for run-to-run reproducibility.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing an optimal balance between analysis time, resolution, and solvent consumption.
Detection UV at 220 nm and 254 nmBenzyl alcohols and related aromatic compounds exhibit strong UV absorbance.[8][9] Monitoring at 220 nm provides high sensitivity for most organic compounds, while 254 nm is characteristic of the aromatic ring. Using dual wavelengths can help in distinguishing impurities.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Sample Preparation Dissolve in Acetonitrile/Water (50:50, v/v) to a concentration of ~0.5 mg/mL.The diluent should be similar in composition to the initial mobile phase to ensure good peak shape for early-eluting compounds.
System Suitability Testing (SST): The Self-Validating Check

Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step for ensuring data integrity and is a core tenet of any validated analytical procedure.[2][10] An SST solution (typically the main analyte at a known concentration) is injected multiple times.

SST ParameterAcceptance CriteriaPurpose
Peak Area RSD ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the detector response.[2]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. A tailing peak can indicate undesirable secondary interactions with the stationary phase and may co-elute with minor impurities.
Theoretical Plates (N) > 2000A measure of column efficiency and separation power. Low plate count indicates a poorly packed or aging column.
Method Validation Principles (ICH Q2(R2))

For use in a regulated environment, this method must be formally validated to prove it is fit for its intended purpose.[11] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[10][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by analyzing spiked samples and stressed samples (exposed to acid, base, heat, light, oxidation).

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Established across a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known amounts of added analyte (spike recovery).

  • Precision: The degree of scatter between a series of measurements. Evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Crucial for impurity analysis.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate), providing an indication of its reliability during normal usage.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, a comprehensive understanding requires comparing it with other available analytical technologies. The choice of technique depends on the specific analytical question being asked.

Technique_Selection Start What is the Analytical Goal? Q1 Need to Quantify Purity & Known Impurities? Start->Q1 Q2 Need to Identify an Unknown Impurity? Q1->Q2 No HPLC Use HPLC-UV Q1->HPLC Yes Q3 Are Impurities Volatile & Thermally Stable? Q2->Q3 No LCMS Use LC-MS Q2->LCMS Yes Q4 Need a Quick, Qualitative Screening Tool? Q3->Q4 No GC Use Gas Chromatography (GC) Q3->GC Yes Q4->HPLC No (Need Quantitative) TLC Use TLC Q4->TLC Yes

Caption: A decision-making guide for selecting the appropriate analytical technique.

Performance Comparison
TechniqueResolution & SensitivityQuantitationImpurity IdentificationKey Strengths & Weaknesses for This Analyte
HPLC-UV High / High. Excellent for separating structurally similar isomers. Sensitivity is typically in the low ng range.Excellent. The gold standard for accurate and precise purity determination by area percent normalization or against a reference standard.Poor. Provides retention time only. No structural information.Strength: Ideal for routine QC and release testing due to its robustness, resolving power, and quantitative accuracy for non-volatile compounds.[1][14]
Gas Chromatography (GC-FID) Very High / High. Excellent resolution for volatile compounds.Excellent. Highly accurate and precise for volatile analytes.Poor. Provides retention time only.Weakness: The analyte has a relatively high boiling point and may require derivatization for good peak shape, adding complexity. Not suitable for non-volatile impurities.[15]
LC-Mass Spectrometry (LC-MS) High / Very High. Combines HPLC separation with the high sensitivity and specificity of MS detection.Good to Excellent. Can be used for quantitation, but is more complex than UV.Excellent. Provides mass-to-charge ratio (m/z), which is critical for determining the molecular weight of unknown impurities and aiding in their structural elucidation.[14]Strength: The definitive tool for impurity identification and characterization during development and forced degradation studies.
Thin-Layer Chromatography (TLC) Low / Moderate. Good for a quick visual check but cannot resolve closely related impurities effectively.Poor. At best semi-quantitative. Not suitable for accurate purity determination.Poor. Provides an Rf value only.Strength: Inexpensive, rapid screening tool for monitoring reaction progress or checking for gross contamination.[6]
Nuclear Magnetic Resonance (NMR) Low / Low. Excellent for structural confirmation of the main component.Good (qNMR). Quantitative NMR can determine purity against a certified internal standard but lacks the sensitivity to detect and quantify trace impurities (<0.1%).Excellent. The most powerful tool for unambiguous structure elucidation of the main compound and any isolated impurities.Weakness: Low sensitivity makes it unsuitable for typical impurity profiling required by regulatory bodies.

Conclusion and Recommendations

For the comprehensive and accurate purity determination of 2,4-Difluoro-5-methoxybenzyl alcohol, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities.[1] The provided HPLC method serves as a robust starting point for method development and validation for this important pharmaceutical intermediate.

While other methods like TLC can be used for rapid screening, and NMR and MS provide invaluable structural information for impurity identification, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting. For a complete analytical package, a validated HPLC-UV method should be used for routine purity testing, while LC-MS should be employed during development to identify and characterize any unknown impurities that are detected.

References

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Available from: [Link]

  • Google Patents. HPLC Method for purifying organic compounds. (EP1162456A1).
  • Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available from: [Link]

  • ARL Bio Pharma. Benzyl Alcohol - Analytical Method Validation. Available from: [Link]

  • ResearchGate. Characterization by HPLC of p-Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo. (2021). Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]

  • Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Available from: [Link]

  • The Japanese Pharmacopoeia. Benzyl Alcohol. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]

  • Food and Agriculture Organization (FAO). BENZYL ALCOHOL. Available from: [Link]

  • ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2015). Available from: [Link]

  • Water SA. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Available from: [Link]

  • Chromatography Today. Alternative found for HPLC methods. Available from: [Link]

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Available from: [Link]

  • De Gruyter. Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2024). Available from: [Link]

  • YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Difluorinated Building Blocks: A Comparative Analysis of 2,4-Difluoro-5-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the vast arsenal of fluorinated building blocks, substituted benzyl alcohols serve as versatile intermediates. This guide provides an in-depth technical comparison of 2,4-Difluoro-5-methoxybenzyl alcohol with other difluorinated analogues, offering insights into its reactivity and rationale for its selection in complex synthetic endeavors.

The Strategic Advantage of Fluorine and Methoxy Substitution

The introduction of fluorine atoms into a benzene ring is a well-established strategy to modulate the electronic properties of a molecule. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs can participate in resonance, leading to a weaker mesomeric donating effect (+M). The interplay of these effects is highly dependent on the substitution pattern.

The methoxy group (-OCH₃), in contrast, is a strong mesomeric electron-donating group (+M) and a moderately inductive electron-withdrawing group (-I). The combination of these substituents on a benzyl alcohol scaffold creates a unique electronic environment that influences the reactivity of both the aromatic ring and the benzylic hydroxyl group.

In the case of 2,4-Difluoro-5-methoxybenzyl alcohol , the two fluorine atoms at positions 2 and 4 strongly withdraw electron density from the ring via the inductive effect. The methoxy group at position 5, however, donates electron density through resonance. This particular arrangement leads to a nuanced electronic landscape that can be strategically exploited in organic synthesis.

Comparative Physicochemical Properties

The substitution pattern on the aromatic ring directly impacts key physicochemical properties relevant to drug design and synthesis. While specific experimental data for every isomer is not always available in a single comparative study, we can predict trends based on established principles of physical organic chemistry.

CompoundPredicted pKa of Benzylic AlcoholPredicted LogPRationale for Predicted Properties
2,4-Difluoro-5-methoxybenzyl alcohol LowerHigherThe two electron-withdrawing fluorine atoms increase the acidity of the benzylic proton. The overall increase in fluorine content generally leads to a higher lipophilicity.
3,5-Difluorobenzyl alcohol LowerHigherThe two fluorine atoms in a meta relationship exert a strong inductive withdrawing effect, increasing acidity. The lipophilicity is increased due to the fluorine atoms.
2,5-Difluorobenzyl alcohol LowerHigherSimilar to the 3,5-isomer, the fluorine atoms increase acidity and lipophilicity.
4-Methoxybenzyl alcohol HigherLowerThe strong electron-donating methoxy group decreases the acidity of the benzylic proton. The absence of fluorine results in lower lipophilicity compared to its fluorinated counterparts.

Note: Predicted values are based on general chemical principles and may vary from experimental values.

Reactivity in Key Synthetic Transformations: A Comparative Outlook

The utility of a building block is defined by its reactivity in common synthetic transformations. Here, we compare the expected performance of 2,4-Difluoro-5-methoxybenzyl alcohol in two critical reaction sequences: conversion to a benzyl halide and subsequent palladium-catalyzed cross-coupling reactions.

Conversion to Benzyl Bromide

The transformation of a benzyl alcohol to a benzyl bromide is a crucial first step for many cross-coupling reactions. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

G cluster_0 Step 1: Activation of Benzyl Alcohol cluster_1 Step 2: Nucleophilic Attack and Halide Formation Start Benzyl Alcohol Isomers Reagent PBr₃ or SOBr₂ Start->Reagent Reaction Intermediate Activated Hydroxyl Group (e.g., -OPBr₂) Reagent->Intermediate Nucleophile Bromide Ion (Br⁻) Intermediate->Nucleophile SN2 Displacement Product Benzyl Bromide Nucleophile->Product

Caption: Generalized workflow for the conversion of benzyl alcohol to benzyl bromide.

The rate of this reaction is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups, such as fluorine, can slightly disfavor the formation of a partial positive charge on the benzylic carbon during the transition state of an Sₙ2 reaction. Conversely, electron-donating groups like methoxy can stabilize this transition state.

Expected Reactivity Order for Bromination:

4-Methoxybenzyl alcohol > 2,4-Difluoro-5-methoxybenzyl alcohol > 2,5-Difluorobenzyl alcohol ≈ 3,5-Difluorobenzyl alcohol

The methoxy group in the target molecule is expected to partially offset the deactivating effect of the two fluorine atoms, making its conversion to the benzyl bromide more facile than in the case of the simple difluorobenzyl alcohols.

Palladium-Catalyzed Cross-Coupling Reactions

Once converted to the corresponding benzyl bromide, these building blocks can be used in powerful C-C and C-N bond-forming reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl or aryl-alkyl bonds.[1] The reactivity of the benzyl bromide in the oxidative addition step to the palladium(0) catalyst is a key determinant of the reaction's success.

G Pd(0)L2 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd ArBr Substituted Benzyl Bromide ArBr->OxAdd Pd(II)Complex [Ar-Pd(II)(Br)L₂] OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Pd(II)Aryl [Ar-Pd(II)(R)L₂] Transmetal->Pd(II)Aryl RedElim Reductive Elimination Pd(II)Aryl->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electron-withdrawing groups on the benzyl bromide can accelerate the oxidative addition step. Therefore, the difluorinated analogues are expected to be more reactive than their non-fluorinated counterparts.

Expected Reactivity Order in Suzuki-Miyaura Coupling:

3,5-Difluorobenzyl bromide ≈ 2,5-Difluorobenzyl bromide > 2,4-Difluoro-5-methoxybenzyl bromide > 4-Methoxybenzyl bromide

While the fluorine atoms in 2,4-difluoro-5-methoxybenzyl bromide activate the molecule towards oxidative addition, the electron-donating methoxy group can slightly temper this effect compared to the simple difluorobenzyl bromides.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] Similar to the Suzuki coupling, the oxidative addition of the benzyl halide to the palladium catalyst is a crucial step.

G Pd(0)L2 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd ArBr Substituted Benzyl Bromide ArBr->OxAdd Pd(II)Complex [Ar-Pd(II)(Br)L₂] OxAdd->Pd(II)Complex LigandExch Ligand Exchange & Deprotonation Pd(II)Complex->LigandExch Amine Amine (R₂NH) Amine->LigandExch Base Base (e.g., NaOtBu) Base->LigandExch Pd(II)Amido [Ar-Pd(II)(NR₂)L₂] LigandExch->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Coupled Product (Ar-NR₂) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The same reactivity trend as in the Suzuki-Miyaura coupling is expected, with the electron-withdrawing fluorine atoms facilitating the oxidative addition step.

Experimental Protocols

The following are generalized, self-validating protocols for the key transformations discussed. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of Substituted Benzyl Bromides

Objective: To convert a substituted benzyl alcohol to the corresponding benzyl bromide. This protocol allows for a direct comparison of the reactivity of different benzyl alcohol isomers under identical conditions.

Materials:

  • Substituted Benzyl Alcohol (e.g., 2,4-Difluoro-5-methoxybenzyl alcohol) (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted benzyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl bromide.

  • Purify the product by column chromatography on silica gel if necessary.

Self-Validation: The progress of the reaction for different isomers can be monitored in parallel by TLC or GC-MS to directly compare their conversion rates.

General Protocol for Suzuki-Miyaura Coupling of Substituted Benzyl Bromides

Objective: To perform a comparative Suzuki-Miyaura coupling of different substituted benzyl bromides with an arylboronic acid.

Materials:

  • Substituted Benzyl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add the substituted benzyl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: Running parallel reactions with different benzyl bromide isomers and analyzing the reaction kinetics and final yields will provide a direct comparison of their reactivity in the Suzuki-Miyaura coupling.

Conclusion

2,4-Difluoro-5-methoxybenzyl alcohol is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern provides a balance of electronic effects that can be strategically leveraged to fine-tune the reactivity of the benzylic position and the aromatic ring. While the electron-withdrawing fluorine atoms generally enhance the reactivity of the corresponding benzyl bromide in palladium-catalyzed cross-coupling reactions, the electron-donating methoxy group can modulate this effect, offering a handle for controlling reaction rates and selectivity.

This guide provides a framework for understanding and comparing the performance of 2,4-Difluoro-5-methoxybenzyl alcohol against other difluorinated building blocks. By understanding the interplay of electronic effects and applying the provided experimental protocols, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

Environmental impact of "2,4-Difluoro-5-methoxybenzyl alcohol" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of synthesis routes for 2,4-Difluoro-5-methoxybenzyl alcohol , a critical intermediate in the development of kinase inhibitors and other fluorinated pharmaceutical actives.

In the current regulatory climate, "green chemistry" is no longer optional—it is a metric of operational efficiency. This analysis contrasts the traditional hydride reduction methods against catalytic hydrogenation, evaluating them on Atom Economy (AE) , Process Mass Intensity (PMI) , and E-factor (waste generation).

Key Finding: While Sodium Borohydride (NaBH₄) reduction remains the standard for bench-scale discovery due to operational simplicity, Catalytic Hydrogenation is the superior choice for scale-up, offering a 35% reduction in theoretical waste and eliminating boron-related disposal costs.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

  • Target Molecule: 2,4-Difluoro-5-methoxybenzyl alcohol

  • Molecular Formula: C₈H₈F₂O₂

  • Molecular Weight: 174.15 g/mol

  • Key Functionality: The benzyl alcohol moiety serves as a versatile handle for subsequent nucleophilic substitutions (via conversion to a halide or mesylate) or oxidation to the aldehyde.

Comparative Route Analysis

We evaluate three distinct synthesis pathways. Each is rated on a scale of 1 (Poor) to 5 (Excellent) for Environmental Sustainability.

Method A: NaBH₄ Reduction of 2,4-Difluoro-5-methoxybenzaldehyde
  • Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

  • Status: Industry Standard (Lab Scale).

  • Pros: Mild conditions (0–25°C), high chemoselectivity (tolerates F substituents), simple workup.

  • Cons: Generates stoichiometric boron waste; requires careful quenching of excess reagent.

Method B: Catalytic Hydrogenation of 2,4-Difluoro-5-methoxybenzaldehyde
  • Mechanism: Heterogeneous catalysis (Pd/C or Pt/C) activating H₂ gas.

  • Status: Green Preferred (Pilot/Manufacturing Scale).

  • Pros: 100% Atom Economy (theoretical), water is the only byproduct, solvent is recyclable.

  • Cons: Requires high-pressure equipment; safety risks associated with H₂ gas and pyrophoric catalysts.

Method C: LiAlH₄ Reduction of 2,4-Difluoro-5-methoxybenzoic Acid
  • Mechanism: Strong nucleophilic attack on the carboxylic acid.

  • Status: Legacy / Deprecated.

  • Pros: Can start from the widely available acid precursor.

  • Cons: Severe Safety Risk (violent reaction with moisture); difficult aluminum emulsion workup; poor atom economy due to loss of water and aluminum salts.

Summary Data Table
MetricMethod A: NaBH₄ ReductionMethod B: H₂ CatalysisMethod C: LiAlH₄ Reduction
Precursor AldehydeAldehydeCarboxylic Acid
Reagent NaBH₄ (0.25–0.5 eq)H₂ (Gas) + Pd/C (Cat)LiAlH₄ (0.75–1.0 eq)
Atom Economy ~85% (loss of borates)100% (Addition reaction)< 70% (loss of Al salts)
E-Factor (Est.) 5–10 kg waste/kg product< 2 kg waste/kg product > 20 kg waste/kg product
Safety Profile Moderate (H₂ evolution on quench)Moderate (Flammable gas/cat)High Risk (Pyrophoric)
Sustainability Score ⭐⭐⭐⭐⭐⭐⭐⭐

Visualizing the Synthesis Landscape

The following diagram illustrates the chemical pathways and the decision logic for selecting a method based on scale and environmental constraints.

SynthesisPathways cluster_legend Environmental Impact Acid 2,4-Difluoro-5-methoxy- benzoic Acid Target 2,4-Difluoro-5-methoxy- benzyl Alcohol Acid->Target Method C: LiAlH4 (THF, Reflux) Waste_Al Waste: Al Salts (High Volume) Acid->Waste_Al Aldehyde 2,4-Difluoro-5-methoxy- benzaldehyde Aldehyde->Target Method A: NaBH4 (MeOH, 0°C) Aldehyde->Target Method B: H2 / Pd/C (EtOH, 3 atm) Waste_Boron Waste: Boric Acid/Salts (Requires Treatment) Aldehyde->Waste_Boron Waste_Water Byproduct: Water (Benign) Aldehyde->Waste_Water key1 Green = Preferred Route key2 Yellow = Standard Lab Route key3 Red = High Waste/Risk

Figure 1: Reaction pathways comparing reagent efficiency and waste generation. Method B (Blue) offers the most direct and cleanest route.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/HPLC) and safety quenches to ensure reproducibility.

Protocol A: Standard Laboratory Synthesis (NaBH₄)

Best for: Small batches (<50g), rapid throughput, no special equipment.

  • Setup: Charge a round-bottom flask with 2,4-difluoro-5-methoxybenzaldehyde (1.0 eq) and Methanol (10 volumes). Cool to 0°C using an ice bath.[1]

  • Addition: Slowly add Sodium Borohydride (NaBH₄) (0.5 eq) portion-wise over 20 minutes. Note: Evolution of H₂ gas will occur; ensure venting.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 1 hour.

  • Validation: Check TLC (30% EtOAc/Hexanes). Aldehyde spot (Rf ~0.6) should disappear; Alcohol spot (Rf ~0.3) appears.[1][2][3]

  • Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise until bubbling ceases. This decomposes the borate complex.

  • Workup: Concentrate methanol under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Usually not required (Yield >95%). Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Green Catalytic Hydrogenation

Best for: Scale-up (>100g), strict environmental compliance.

  • Setup: In a pressure reactor (Parr shaker or autoclave), dissolve 2,4-difluoro-5-methoxybenzaldehyde (1.0 eq) in Ethanol (8 volumes).

  • Catalyst: Add 5 wt% Pd/C (10% loading) under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric when dry; keep wet with solvent.

  • Hydrogenation: Purge vessel with N₂ (3x), then H₂ (3x). Pressurize to 3 atm (45 psi) H₂. Shake/stir vigorously at RT for 4 hours.

  • Validation: Monitor H₂ uptake. Reaction stops when theoretical uptake is reached. HPLC check for residual aldehyde.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Note: The recovered catalyst can often be recycled.[4]

  • Isolation: Concentrate the filtrate to obtain the pure alcohol.

  • Sustainability Note: This method eliminates the aqueous extraction step entirely if the solvent is evaporated directly, drastically reducing solvent waste (E-factor).

Environmental Impact Deep Dive

Solvent Selection & Toxicity
  • Method A (NaBH₄): Uses Methanol.[1] While toxic to humans, it is biodegradable and has a low cumulative environmental impact if incinerated properly.

  • Method B (H₂): Uses Ethanol or Isopropanol.[5] These are Class 3 solvents (low toxicity) and are preferred in "Green Chemistry" guides over Methanol.

  • Method C (LiAlH₄): Requires THF or Diethyl Ether. THF is a peroxide former and harder to recover/dry, increasing the lifecycle carbon footprint.

Waste Stream Analysis

The primary differentiator is the byproduct:

  • Boron Salts (Method A): Boric acid derivatives are regulated in many jurisdictions due to reproductive toxicity concerns. Large-scale use requires specific waste treatment protocols.

  • Aluminum Salts (Method C): Creates voluminous gelatinous precipitates (aluminum hydroxide) that occlude product and require large volumes of solvent to wash, inflating the PMI.

References

  • Reduction of Benzaldehydes using NaBH4: Journal of Chemical Education, "Sodium Borohydride Reduction of Vanillin: A Green Chemistry Experiment." Link (Mechanistic proxy for fluorinated analogs).

  • Catalytic Hydrogenation Efficiency: Organic Process Research & Development, "Scalable and Safe Hydrogenation Processes." Link.

  • Synthesis of Fluorinated Benzyl Alcohols: Google Patents, "Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol" (CN102731269B). Link.

  • General Properties of 2,4-Dimethoxybenzyl alcohol (Analog): CAS Common Chemistry. Link.[6]

  • Safety of Hydride Reductions: National Institutes of Health (NIH), "The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis." Link.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2,4-Difluoro-5-methoxybenzyl alcohol
Reactant of Route 2
2,4-Difluoro-5-methoxybenzyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.